Molybdenum phthalocyanine
Description
Overview of Metallophthalocyanine (MPc) Systems within Materials Science
Metallophthalocyanines (MPcs) are a class of intensely colored, aromatic macrocyclic compounds that are structurally similar to porphyrins. taylorandfrancis.com They consist of four isoindole units linked by nitrogen atoms, creating a central cavity capable of coordinating with over 70 different metal and non-metallic ions. taylorandfrancis.comresearchgate.netresearchgate.net This versatility, combined with their exceptional thermal and chemical stability, has made MPcs highly valuable in materials science. researchgate.netnih.gov
The extensive π-conjugated system of 18 electrons within the phthalocyanine (B1677752) ring is the source of many of their useful properties, including strong absorption and emission of light, photostability, and electron transfer capabilities. nih.govnih.gov These characteristics have led to their widespread use in a variety of applications, such as:
Optoelectronic Devices: Organic light-emitting diodes (OLEDs), organic solar cells, and photodetectors. nih.gov
Catalysis: MPcs can act as catalysts in various chemical reactions, including oxidation. taylorandfrancis.com
Sensors: Their sensitivity to different gas molecules makes them suitable for use in chemical sensors. tubitak.gov.tr
Photodynamic Therapy: Some MPcs are being investigated as photosensitizers for cancer treatment. tubitak.gov.trmdpi.com
The specific properties of an MPc are significantly influenced by the central metal ion, which can alter the electronic structure, and by peripheral substituents on the phthalocyanine ring. taylorandfrancis.com The arrangement of MPc molecules in thin films, which can range from amorphous to highly crystalline, also plays a crucial role in the performance of optoelectronic devices. nih.gov
Distinctive Research Focus on Molybdenum as a Central Metal in Phthalocyanine Architectures
The incorporation of molybdenum as the central metal atom in the phthalocyanine framework gives rise to Molybdenum Phthalocyanine (Mo-Pc), a compound with a distinct set of properties that has attracted specific research interest. One of the notable forms is phthalocyanine–oxymolybdenum(IV) (MoOC₃₂H₁₆N₈), which is an air-stable, diamagnetic complex. rsc.org
A significant area of research for Mo-Pc is in the field of nuclear medicine. It has been investigated as a target material for the production of high-specific-activity Molybdenum-99 (⁹⁹Mo), a critical precursor to the widely used medical radioisotope Technetium-99m (⁹⁹mTc). researchgate.net The Szilard-Chalmers reaction, a process that breaks the Mo-N bonds upon neutron irradiation, is employed to separate the newly formed ⁹⁹Mo from the bulk Mo-Pc target. kemdikbud.go.id This method has shown the potential to produce ⁹⁹Mo with a specific activity significantly higher than that obtained from conventional methods using molybdenum trioxide (MoO₃) targets. researchgate.netkemdikbud.go.id
The synthesis of Mo-Pc is typically achieved through a solid-state reaction between a molybdenum source, such as ammonium (B1175870) heptamolybdate, and phthalonitrile (B49051) at elevated temperatures. researchgate.netkemdikbud.go.id This process yields a dark bluish-violet compound that sublimes at high temperatures. Spectroscopic analysis, including Fourier-transform infrared (FTIR) and UV-Vis spectroscopy, is used to confirm the formation of the Mo-Pc complex, with characteristic peaks indicating the Mo-N and Mo=O bonds, as well as the Q-band absorption typical of phthalocyanines. researchgate.netkemdikbud.go.id
Current Trajectories and Fundamental Challenges in this compound Investigations
Current research on this compound is multifaceted, exploring its potential in various applications while also addressing fundamental challenges related to its synthesis, characterization, and implementation.
Current Research Trajectories:
Enhanced Catalytic Activity: Researchers are exploring the catalytic properties of Mo-Pc, particularly in oxidation reactions. Its unique electronic structure suggests it could outperform other metallophthalocyanines in certain catalytic processes.
Advanced Materials: The interaction of Mo-Pc with other materials, such as molybdenum disulfide (MoS₂), is being studied to create novel heterostructures with tunable electronic properties for applications in optoelectronics. acs.orgmdpi.com
Biomedical Applications: Beyond its use in radioisotope production, Mo-Pc is being investigated for its potential in photodynamic therapy and as an antioxidant agent due to its ability to generate reactive oxygen species upon light activation and scavenge free radicals.
Gas Sensing: The sensitivity of MPcs to various gases has led to investigations into Mo-Pc as a potential material for chemical sensors. tubitak.gov.tr
Fundamental Challenges:
Solubility: this compound exhibits low solubility in most common solvents, which can hinder its processing and application in certain areas. Researchers are exploring the synthesis of derivatives with improved solubility. mdpi.com
Controlled Synthesis and Purity: Achieving a high-purity Mo-Pc product is crucial for its applications. The synthesis process must be carefully controlled to avoid the formation of impurities like molybdenum dioxide (MoO₂). researchgate.netkemdikbud.go.id
Understanding Structure-Property Relationships: A deeper understanding of how the molecular orientation and crystalline structure of Mo-Pc films influence their electronic and optical properties is essential for optimizing their performance in devices. nih.gov
Stability in Devices: While generally stable, the long-term stability of Mo-Pc within operational devices, particularly under various environmental conditions, remains an area of active investigation. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H16MoN8 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;molybdenum(2+) |
InChI |
InChI=1S/C32H16N8.Mo/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
HQXMWYOVGAHZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mo+2] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization for Molybdenum Phthalocyanine Complexes
Solid-State Reaction Protocols for Molybdenum Phthalocyanine (B1677752) Synthesis
Solid-state synthesis, or solvent-free reaction, represents a streamlined approach for producing molybdenum phthalocyanine. kemdikbud.go.id This method typically involves the direct reaction of precursors at elevated temperatures. kemdikbud.go.idresearchgate.net
The synthesis of Mo-Pc via solid-state reaction commonly employs ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) as the molybdenum source and phthalonitrile (B49051) (C₆H₄(CN)₂) as the organic precursor. kemdikbud.go.id The stoichiometry of these reactants is a crucial factor influencing the composition of the final product.
In a typical stoichiometric reaction, the molar ratio between molybdenum and phthalonitrile is set to 1:4. kemdikbud.go.id This ratio is designed to provide the precise amount of the organic ligand required to form the phthalocyanine macrocycle around the central molybdenum atom.
However, studies have also explored non-stoichiometric reactant ratios. When an excess of the molybdenum precursor is used, the reaction can yield a mixture of products. researchgate.net X-ray diffraction (XRD) analysis of Mo-Pc synthesized with excess molybdenum revealed the presence of both the desired this compound and molybdenum dioxide (MoO₂). researchgate.net This indicates that under non-stoichiometric conditions with excess metal precursor, a portion of the molybdenum does not get incorporated into the phthalocyanine ring and instead forms the oxide. researchgate.net
The optimization of reaction conditions is essential for maximizing the yield and purity of Mo-Pc in solid-state synthesis. Key parameters that are typically varied include temperature and reaction duration. kemdikbud.go.id The reaction is generally carried out in a ventilated reflux system. kemdikbud.go.id
One optimization study systematically varied the reaction temperature at 275 °C, 300 °C, and 325 °C for a fixed duration of 3 hours. kemdikbud.go.id Following the determination of an optimal temperature, the reaction time was then varied at 60, 120, 180, and 240 minutes. kemdikbud.go.id Based on characterization data, including Fourier-transform infrared spectroscopy (FTIR), product yield, and melting point, the optimal synthesis condition was identified as heating the reactants at 300 °C for 3 hours under reflux. kemdikbud.go.idresearchgate.net Product synthesized under these conditions was found to be free from impurities such as MoO₂, phthalimide, and unreacted molybdenum. kemdikbud.go.idresearchgate.net
| Parameter | Variations Tested | Optimal Condition |
|---|---|---|
| Temperature | 275 °C, 300 °C, 325 °C | 300 °C |
| Time | 60 min, 120 min, 180 min, 240 min | 180 min (3 hours) |
The elimination of solvents in solid-state synthesis offers several significant advantages. Phthalocyanine can be synthesized without a solvent through the ring formation by heating phthalonitrile and ammonium heptamolybdate directly. kemdikbud.go.id This contrasts with methods that use precursors like o-cyanobenzamide or phthalic acid, which necessitate the presence of a solvent. kemdikbud.go.id A primary benefit of solvent-free approaches is the reduction of environmental impact, as high-boiling point, and often hazardous, organic solvents are avoided. aalto.fi Solid-state reactions can lead to a more efficient process, potentially increasing the space-time-yield and simplifying product purification, as the need to remove large quantities of solvent is eliminated. aalto.fi
Solution-Based Synthesis Approaches for this compound Derivatives
Solution-based methods provide an alternative route to this compound and its derivatives, allowing for greater control over reaction conditions and the synthesis of more complex structures. nih.govmdpi.com
The core of solution-based synthesis is the cyclotetramerization of four phthalonitrile precursor units around a central metal ion. jchemrev.com In this process, a suitable molybdenum salt acts as a template, directing the assembly of the phthalonitrile molecules to form the macrocyclic phthalocyanine ring. mdpi.com This reaction typically requires high temperatures and is often catalyzed by a base. researchgate.net The choice of molybdenum salt can influence the reaction, with various metal halides or acetates being potential candidates for templating the reaction. nih.govmdpi.com
The choice of solvent is a critical parameter in solution-based synthesis, as its properties, particularly polarity and boiling point, can significantly affect the reaction's yield and the purity of the product. Unsubstituted phthalocyanines generally exhibit low solubility in most common organic solvents. jchemrev.com
High-boiling point solvents such as 1-chloronaphthalene or quinoline are often used because they can dissolve the reactants and the forming phthalocyanine product to some extent, facilitating the reaction at the required high temperatures. jchemrev.com However, the low solubility of the final product can also be an advantage, as it may precipitate from the reaction mixture upon formation, simplifying purification.
Synthesis of Soluble and Axially Functionalized Molybdenum(V) Phthalocyanines
The inherent planarity and extensive π-conjugation of the phthalocyanine macrocycle often lead to strong intermolecular aggregation, resulting in poor solubility in common organic solvents. To overcome this limitation and enable solution-phase characterization and processing, two primary strategies are employed: peripheral substitution and axial functionalization.
Peripheral Substitution: This approach involves the cyclotetramerization of phthalonitrile precursors that already bear solubilizing groups on their benzene rings. Attaching bulky or flexible substituents to the periphery of the phthalocyanine ring disrupts the co-facial π-π stacking that causes aggregation. A variety of functional groups can be introduced, including alkyl, alkoxy, and aryloxy moieties, which significantly enhance solubility in organic solvents researchgate.netumich.edu. The synthesis begins with a substituted phthalonitrile, which is then reacted with a molybdenum source to form the peripherally functionalized Mo-Pc complex. This method allows for a controlled and predictable placement of substituents researchgate.net. For example, octa-substituted phthalocyanines, with functional groups at all eight peripheral positions, exhibit excellent solubility researchgate.net.
Axial Functionalization: This strategy focuses on attaching ligands directly to the central molybdenum atom, perpendicular to the plane of the phthalocyanine ring. This not only improves solubility but also allows for the fine-tuning of the electronic and photophysical properties of the complex. For Molybdenum(V) phthalocyanines, this often involves the synthesis of organoimido or oxo complexes with specific axial ligands. A common synthetic route involves the solid-state reaction between a molybdenum source, such as ammonium heptamolybdate, and phthalonitrile kemdikbud.go.idresearchgate.net. The use of ammonium heptamolybdate is particularly advantageous as the formation of ammonia (B1221849) during the reaction can facilitate the reduction of Mo(VI) to the desired Mo(V) oxidation state kemdikbud.go.id. The resulting complex typically features an oxo ligand (Mo=O) which can be further modified.
The table below summarizes key parameters from a typical solid-state synthesis of an oxo-molybdenum(V) phthalocyanine complex.
| Parameter | Value/Condition | Source |
| Molybdenum Precursor | Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) | kemdikbud.go.id |
| Organic Precursor | Phthalonitrile (C₆H₄(CN)₂) | kemdikbud.go.id |
| Reaction Type | Solid-state, solventless | kemdikbud.go.id |
| Optimal Temperature | 300 °C | kemdikbud.go.id |
| Optimal Reaction Time | 3 hours | kemdikbud.go.id |
Mechanistic Insights into this compound Formation
The formation of the this compound macrocycle is a complex process involving the templated cyclotetramerization of four phthalonitrile units around a central molybdenum ion. Understanding the mechanism is key to controlling the reaction, optimizing yield, and preventing the formation of impurities.
Investigation of Molybdenum Coordination with Isoindole Nitrogen Atoms
The phthalocyanine structure is composed of four isoindole units linked by aza-nitrogens kemdikbud.go.idresearchgate.net. During the synthesis, the central molybdenum atom acts as a template, coordinating with nitrogen atoms from the precursor molecules and directing their assembly into the final macrocyclic structure. The process begins with the reaction of the molybdenum precursor with phthalonitrile at high temperatures. This leads to the formation of intermediate species where the molybdenum ion is coordinated to the nitrogen atoms of the phthalonitrile derivatives. These intermediates then undergo a cascade of reactions, ultimately leading to the formation of the conjugated 18-π electron system of the phthalocyanine ring. The central molybdenum atom is securely held within the cavity of the macrocycle, coordinated to the four inwardly pointing nitrogen atoms of the isoindole units kemdikbud.go.idresearchgate.net. Spectroscopic analysis, such as FTIR, confirms the formation of these crucial Mo-N bonds, which exhibit characteristic vibrational peaks kemdikbud.go.id. The biological process of inserting molybdenum into a molybdopterin cofactor, while different, also highlights the intricate coordination chemistry of molybdenum, involving precise enzymatic control to position the metal and catalyze its insertion into a dithiolene moiety nih.govnih.govmdpi.com.
Byproduct Formation and Impurity Mitigation Strategies (e.g., MoO₂)
A significant challenge in the synthesis of this compound is the formation of unwanted byproducts, most notably molybdenum dioxide (MoO₂) researchgate.net. The formation of this stable oxide can occur if the reaction conditions are not carefully controlled or if an inappropriate molybdenum precursor is used.
Byproduct Formation: The synthesis of Mo-Pc often starts with molybdenum in a high oxidation state, such as Mo(VI) in ammonium heptamolybdate kemdikbud.go.id. The desired product, however, is a Mo(V) complex. If the reduction to Mo(V) is incomplete or if side reactions with trace oxygen or water occur at high temperatures, the thermodynamically stable molybdenum dioxide (MoO₂) can form. X-ray diffraction (XRD) studies have confirmed that when excess molybdenum is used in the synthesis, distinct peaks corresponding to MoO₂ can be observed in the product diffractogram alongside those of the Mo-Pc complex researchgate.net. Other potential impurities include unreacted phthalonitrile and its polymerization or degradation byproducts like phthalimide researchgate.net.
Impurity Mitigation Strategies: Several strategies can be employed to minimize the formation of MoO₂ and other impurities:
Precursor Selection: Using ammonium heptamolybdate is a key strategy. The in-situ generation of ammonia during the thermal decomposition of this salt aids in the reduction of Mo(VI) to Mo(V), favoring the formation of the desired phthalocyanine complex over the oxide kemdikbud.go.id. In contrast, using molybdenum trioxide directly has been shown to be ineffective for the synthesis kemdikbud.go.id.
Stoichiometric Control: Maintaining the correct molar ratio of molybdenum to phthalonitrile (typically 1:4) is crucial. Using an excess of the molybdenum precursor has been shown to directly lead to the formation of MoO₂ as a significant byproduct researchgate.net.
Temperature and Time Optimization: The reaction must be conducted at an optimized temperature and for a specific duration. For the solid-state reaction of ammonium heptamolybdate and phthalonitrile, an optimal temperature of 300 °C for 3 hours has been identified. At this condition, XRD analysis confirmed the product was free from MoO₂, phthalimide, and unreacted molybdenum precursors kemdikbud.go.idresearchgate.net.
The following table details the findings from reaction optimization studies.
| Reaction Temperature | Reaction Time | Product Yield | Key FTIR Peaks Observed | MoO₂ Impurity (by XRD) |
| 275 °C | 3 h | Lower | Mo-N, Mo=O | Not reported |
| 300 °C | 3 h | High | Mo-N, Mo=O | Absent in optimal conditions |
| 325 °C | 3 h | Highest | Mo=O (Mo-N peak absent) | Not reported |
| 300 °C | 180 min | Higher than 240 min | Mo-N, Mo=O | Absent in optimal conditions |
| 300 °C | 240 min | Lower than 180 min | Mo-N, Mo=O | Absent in optimal conditions |
Data synthesized from findings reported in Indonesian Journal of Chemistry, 19(3), 556-564. kemdikbud.go.id
Advanced Purification Techniques for this compound
Achieving high purity is essential for the reliable characterization and application of this compound. The crude product from synthesis typically contains unreacted precursors, byproducts like molybdenum oxides, and other organic impurities. A combination of washing and advanced purification techniques is necessary for their removal.
Multi-Stage Washing Protocols for Unreacted Precursors and Oxides
A systematic, multi-stage washing protocol is the first and most critical step in the purification process. This method leverages the different solubilities of the desired product and the major impurities.
Alkaline Wash: The crude solid is first washed with a hot aqueous solution of a base, such as 1 M potassium hydroxide (B78521) (KOH). This step is designed to remove unreacted molybdenum precursors and soluble molybdenum oxides researchgate.net.
Water Wash: Following the alkaline wash, the product is washed with hot water until the filtrate is neutral and tests negative for the presence of molybdenum ions researchgate.net.
Organic Solvent Wash: To remove organic impurities, the solid is subsequently washed with solvents like ethanol and acetone. This step effectively removes unreacted phthalonitrile and byproducts such as phthalimide. The washing is continued until the filtrate becomes colorless, indicating the complete removal of these impurities researchgate.net.
The purified solid is then typically dried in an oven at a moderate temperature (e.g., 40 °C) to remove residual solvents researchgate.net.
Chromatographic and Recrystallization Methods for High-Purity Product Isolation
For applications requiring exceptionally high purity, washing protocols may be insufficient. In these cases, more advanced techniques such as column chromatography and recrystallization are employed.
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. While specific protocols for this compound are not extensively detailed in the literature, methods used for analogous metallophthalocyanines can be adapted. For peripherally substituted, soluble phthalocyanines, column chromatography on silica gel or alumina is a common practice nih.gov. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with the stationary phase. The components are then eluted using a solvent system (mobile phase), often a mixture of a nonpolar and a more polar solvent (e.g., toluene/hexane or petroleum ether/THF) nih.govemich.edu. The different components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions.
Recrystallization: This is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents used for the recrystallization of organic compounds include ethanol, acetone, tetrahydrofuran (THF), and mixtures such as hexane/acetone or hexane/THF rochester.edu. The process involves dissolving the impure compound in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the phthalocyanine decreases, and it crystallizes out, leaving the impurities behind in the solution. The pure crystals can then be collected by filtration. The choice of solvent is critical and must be determined empirically for each specific this compound derivative rochester.edu.
Advanced Spectroscopic and Structural Characterization of Molybdenum Phthalocyanine
Vibrational Spectroscopy for Structural Elucidation of Molybdenum Phthalocyanine (B1677752)
Vibrational spectroscopy serves as a powerful tool for probing the structural characteristics of Mo-Pc by identifying the vibrational modes of its constituent atoms and functional groups.
Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the chemical bonds within the Mo-Pc molecule. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify and assign various stretching and bending vibrations, which are unique to the molecule's structure.
The FTIR spectrum of molybdenum phthalocyanine exhibits distinct peaks that are characteristic of the vibrations involving the central molybdenum atom. A notable feature is the band corresponding to the Mo-N vibration, which provides direct evidence of the coordination between the molybdenum atom and the nitrogen atoms of the phthalocyanine macrocycle. researchgate.net Additionally, a stretching vibration corresponding to a Mo=O double bond is often observed, indicating the presence of an oxo ligand attached to the molybdenum center. researchgate.net Research has shown that these vibrational frequencies are sensitive to the oxidation state and coordination environment of the molybdenum atom. researchgate.netresearchgate.net
Below is a data table summarizing the key FTIR vibrational frequencies for this compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Mo-N vibration | ~881 | researchgate.net |
| Mo=O stretching | ~950 | researchgate.net |
Note: The exact frequencies can vary depending on the specific crystalline form and measurement conditions.
The phthalocyanine ligand itself possesses a rich and complex infrared spectrum. The aromatic C-C stretching vibrations within the isoindole rings typically appear in the region of 1600-1400 cm⁻¹. vscht.czlibretexts.org The stretching vibrations of the C=N bonds within the macrocycle are also prominent and contribute to the intricate pattern of the spectrum. researchgate.net The C-H stretching vibrations of the aromatic rings are generally observed at wavenumbers above 3000 cm⁻¹. vscht.czlibretexts.org The analysis of these bands confirms the integrity of the phthalocyanine macrostructure. nih.gov
A summary of the characteristic FTIR absorption bands for the aromatic and C=N modes is provided in the table below.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100-3000 | libretexts.org |
| Aromatic C=C Stretch | 1600-1585 and 1500-1400 | libretexts.org |
| C=N Stretch | ~1600 | pressbooks.pub |
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Electronic Absorption and Resonance Spectroscopies
Electronic spectroscopy techniques are pivotal in understanding the electronic structure and transitions within this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy of Mo-Pc is characterized by two main absorption regions: the Soret band (or B band) in the near-UV region and the Q-band in the visible region. researchgate.netnih.gov The Q-band is particularly significant as it arises from the π-π* electronic transitions within the extensive 18-π electron system of the phthalocyanine macrocycle. kashanu.ac.ir For Mo-Pc, the Q-band is typically observed in the 600-750 nm range. researchgate.net The exact position and shape of the Q-band can be influenced by factors such as the solvent and aggregation state of the molecules. researchgate.net
The intense Q-band in the UV-Vis spectrum of this compound is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are of π character. kashanu.ac.iracs.org This transition is formally designated as a π–π* transition. kashanu.ac.irlibretexts.org The high molar absorptivity of the Q-band is a hallmark of phthalocyanine compounds and is responsible for their intense color. nih.gov In some instances, the Q-band may exhibit splitting, which can be attributed to the formation of dimers or higher-order aggregates in solution or the solid state. researchgate.netkashanu.ac.ir The study of these π–π* transitions provides fundamental insights into the electronic properties and potential applications of Mo-Pc in areas such as photonics and solar energy conversion. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Oxidation States
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for investigating the electronic structure and oxidation state of paramagnetic metal centers like molybdenum in phthalocyanine complexes. chemrxiv.org It is particularly effective for characterizing Mo(V) species (a d¹ electronic configuration), which are EPR-active. nih.govscispace.com The EPR spectrum provides detailed information about the coordination environment of the molybdenum atom through the analysis of g-values and hyperfine coupling constants (HFCs) with the ⁹⁵Mo and ⁹⁷Mo isotopes (both with nuclear spin I=5/2). chemrxiv.orgnih.gov
For soluble Molybdenum(V) imido phthalocyanine complexes, EPR studies in frozen solutions have been used to characterize their electronic state. acs.org For instance, the complex [Pc#Mo(NtBu)Cl] in a chloronaphthalene/toluene mixture at 60 K exhibits an isotropic g-value (g_iso) of 1.9810, confirming the Mo(V) oxidation state. acs.org The EPR parameters are highly sensitive to changes in the coordination sphere of the molybdenum, allowing for the detailed study of ligand interactions and redox processes. arizona.edu The analysis of these spectra helps to distinguish between catalytically active and inactive conformations of the molecule. researchgate.net
| Compound | Solvent/Matrix | Temperature (K) | g-value | Reference |
| [Pc#Mo(NtBu)Cl] | Chloronaphthalene/Toluene | 60 | g_iso = 1.9810 | acs.org |
| Mo(V) Species (general) | Frozen Solution | < 77 K | Anisotropic g-tensor (g_x, g_y, g_z) | nih.govscispace.com |
X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity
X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase composition, and purity of this compound. researchgate.net The diffraction pattern provides a unique fingerprint of the crystalline material, allowing for the identification of specific polymorphs (such as the α and β phases common to phthalocyanines) and the detection of crystalline impurities. nih.govisuct.ru
Determination of Crystalline Mo-Pc Structure and Lattice Parameters
The crystalline form of metal phthalocyanines significantly influences their physical properties. These compounds commonly crystallize in two main polymorphs: the metastable α-phase and the more stable β-phase, which typically has a monoclinic structure. nih.gov The arrangement of molecules within the crystal lattice, including the molecular tilt angle and stacking distance, can be determined from XRD data. ucsd.edu
A detailed single-crystal XRD study of a soluble Molybdenum(V) imido phthalocyanine derivative revealed a distorted octahedral coordination geometry around the central molybdenum atom. acs.org The crystal structure was solved, and the lattice parameters were determined, providing precise information on bond lengths and angles, such as the Mo–N(imido) and Mo–Cl distances. acs.org Such detailed structural data is essential for understanding the molecule's electronic properties and reactivity.
| Parameter | Value | Reference |
| Chemical Formula | C₆₀H₆₇ClMoN₉ | acs.org |
| Crystal System | Tetragonal | acs.org |
| Space Group | P4/n | acs.org |
| a (Å) | 20.366(3) | acs.org |
| c (Å) | 9.074(2) | acs.org |
| V (ų) | 3762.0(12) | acs.org |
| Z | 2 | acs.org |
| Mo1–N(imido) (Å) | 1.720(5) | acs.org |
| Mo1–Cl1 (Å) | 2.503(2) | acs.org |
Detection and Quantification of Molybdenum Oxide Impurities
During the synthesis of this compound, a common risk is the formation of molybdenum oxide impurities, such as Molybdenum(IV) oxide (MoO₂) or Molybdenum(VI) oxide (MoO₃). XRD is a highly effective method for detecting the presence of these crystalline oxide phases. Each oxide has a distinct and well-documented diffraction pattern. researchgate.netresearchgate.net
Research has shown that Mo-Pc synthesized under optimized solid-state reaction conditions (300 °C for 3 hours) is free from MoO₂ contaminants, as confirmed by XRD analysis. researchgate.net The absence of diffraction peaks corresponding to known molybdenum oxide phases indicates a high phase purity of the Mo-Pc product. For instance, the characteristic diffraction peak for MoO₂ appears at a 2θ value of approximately 26.0°, while α-MoO₃ has major peaks around 12.8°, 23.3°, and 25.7°. researchgate.netconsensus.app The presence and intensity of these peaks in a sample's diffractogram would allow for the identification and semi-quantitative analysis of such impurities.
| Compound | 2θ (°) (Cu Kα) | Crystalline Phase/System | Reference |
| This compound (Mo-Pc) | 7.16, 9.42, 26.38 | Crystalline | researchgate.net |
| Molybdenum(IV) Oxide (MoO₂) | ~26.0, 37.0, 53.5 | Monoclinic | researchgate.net |
| Molybdenum(VI) Oxide (α-MoO₃) | ~12.8, 23.3, 25.7, 27.3, 33.8 | Orthorhombic | researchgate.netsamipubco.com |
Surface and Morphological Characterization of this compound Films (e.g., AFM, SEM)
The performance of this compound in electronic devices is critically dependent on the morphology of its thin films. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize and characterize the surface topography, grain structure, and roughness of these films. nih.govnih.gov
| Feature | Description | Characterization Technique | Reference |
| Crystallite Shape | Can be spherical, ribbon-like, or needle-like depending on the crystalline phase (α or β) and growth conditions. | AFM, SEM | nih.govrsc.org |
| Surface Roughness | Quantified by RMS value. Smooth films (low RMS) are typical for the α-phase, while rougher films (high RMS) are associated with the β-phase. | AFM | nih.govrsc.org |
| Grain Size | Varies with deposition parameters; can range from tens to hundreds of nanometers. | AFM, SEM | nih.govnih.gov |
| Film Continuity | SEM can assess whether the film is continuous or consists of isolated islands, which is crucial for electrical conductivity. | SEM | researchgate.net |
| Long-Range Order | AFM can reveal the presence or absence of long-range order among the crystallites on the surface. | AFM | rsc.org |
Theoretical and Computational Studies of Molybdenum Phthalocyanine
Density Functional Theory (DFT) Calculations for Electronic Properties and Bonding
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing detailed insights into molecular properties. arxiv.orgmdpi.com For molybdenum phthalocyanine (B1677752), DFT calculations are crucial for understanding its electronic characteristics, how electrons are distributed across the molecule, and the nature of the bonding between the central molybdenum atom and the surrounding phthalocyanine ligand. These calculations form the basis for predicting the molecule's reactivity and its potential performance in various applications. arxiv.orgresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (Eg), is a key parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. mdpi.comresearchgate.net
Table 1: Representative Frontier Orbital Data for Phthalocyanines from DFT Calculations Note: Data for specific MoPc calculations are sparse in the literature; this table includes related compounds to illustrate general principles.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |
|---|---|---|---|---|
| Phthalocyanine (Pc) | -5.222 | -3.102 | 2.120 | mdpi.com |
| Mn-Phthalocyanine (MnPc) | -4.715 | -3.327 | 1.388 | mdpi.com |
| Metal-Free Phthalocyanine (H2Pc) | - | - | 2.16 | researchgate.net |
The distribution of electron charge within the MoPc molecule is fundamental to its chemical and physical properties. DFT calculations can map this distribution, often visualized as a Molecular Electrostatic Potential (MESP) surface, which identifies electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com These maps are crucial for predicting how the molecule will interact with other species.
The nature of the bond between the central molybdenum atom and the four coordinating nitrogen atoms of the phthalocyanine ring is a key determinant of the molecule's stability and electronic structure. researchgate.net DFT-based analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the characteristics of these bonds. researchgate.net These analyses decompose the bond into its constituent parts, revealing the degree of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Optical Excitations
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying how molecules respond to light. mdpi.com It is widely used to calculate electronic excited states and simulate UV-Vis absorption spectra, providing a theoretical counterpart to experimental spectroscopy. nih.govacs.org
The UV-Vis absorption spectra of phthalocyanines are characterized by two main features: an intense, sharp band in the visible region known as the Q-band (around 600-750 nm) and a stronger band in the near-UV region called the B-band or Soret band (around 300-400 nm). mdpi.comnih.govresearchgate.net
TD-DFT calculations can accurately predict the wavelengths of these absorptions and assign them to specific electronic transitions. mdpi.comresearchgate.net The Q-band typically arises from the electronic transition from the HOMO to the LUMO (a π→π* transition). nih.gov The B-band involves transitions from lower-lying orbitals to the LUMO. nih.gov TD-DFT simulations on related MPcs have successfully reproduced these characteristic bands. For instance, calculations for MnPc show a Q-band at 604 nm and a B-band at 340 nm. mdpi.com The presence of solvents or adsorbates can cause these peaks to shift, an effect that can also be modeled computationally. mdpi.com
Table 2: Representative TD-DFT Calculated UV-Vis Absorption Data for Phthalocyanines Note: This table includes data for related compounds to illustrate the typical spectral features and electronic transitions.
| Compound | Band | Calculated λmax (nm) | Primary Electronic Transition | Reference |
|---|---|---|---|---|
| Phthalocyanine (Pc) | Q-Band | 608 | HOMO → LUMO (π→π) | mdpi.com |
| Phthalocyanine (Pc) | B-Band | 340 | π→π | mdpi.com |
| Mn-Phthalocyanine (MnPc) | Q-Band | 604 | HOMO → LUMO (π→π) | mdpi.com |
| Mn-Phthalocyanine (MnPc) | B-Band | 340 | π→π | mdpi.com |
Beyond simply predicting spectra, TD-DFT provides a deep understanding of the nature of electronic transitions and the subsequent events, collectively known as excited-state dynamics. nih.govacs.org After a molecule like MoPc absorbs a photon and enters an excited state, it can undergo several relaxation processes. nih.gov
Computational studies on modified metallophthalocyanines show that upon excitation, the molecule can experience rapid vibrational relaxation to the bottom of the first excited state. nih.gov From there, it may undergo intersystem crossing to a triplet state or decay back to the ground state. nih.govtum.de In some systems, the initial excitation can rapidly convert to a low-lying charge-transfer (CT) state, where electron density is significantly redistributed within the molecule. nih.gov The dynamics of these processes, which occur on timescales from femtoseconds to picoseconds, are critical for applications like photodynamic therapy and solar energy conversion, as they determine the efficiency of desired outcomes versus energy-wasting relaxation pathways. acs.orgnorthwestern.edu
Nonadiabatic Dynamics Simulations for Interfacial Charge Transfer
Nonadiabatic dynamics simulations are powerful computational tools for investigating ultrafast processes at molecular interfaces where the Born-Oppenheimer approximation breaks down. nsf.gov These simulations model the coupled motion of electrons and atomic nuclei, which is essential for understanding phenomena like photoinduced charge transfer. nsf.gov The methodology often combines quantum mechanical calculations for the electrons, such as time-dependent density functional theory (TD-DFT), with classical mechanics for the nuclei, using approaches like the fewest switches surface hopping (FSSH) algorithm. nsf.govacs.org Such simulations can track the populations of electronic states over time, revealing the rates and pathways of charge transfer and relaxation processes that occur on femtosecond timescales. acs.orgnih.gov
The interface between a phthalocyanine molecule and a substrate like molybdenum disulfide (MoS₂) is a model system for organic/inorganic heterojunctions found in photodetectors and solar cells. rsc.org Computational modeling of this interface reveals the dynamics of photoinduced electron transfer (PET).
While direct studies on MoPc are limited, extensive research on analogous systems like zinc phthalocyanine (ZnPc) on MoS₂ provides a detailed framework for understanding this process. nih.govacs.org In these models, the phthalocyanine molecule typically adsorbs in a parallel orientation on the MoS₂ surface through weak van der Waals forces. nih.govacs.org Upon photoexcitation, an electron in the phthalocyanine is promoted to its lowest unoccupied molecular orbital (LUMO). acs.org For efficient charge transfer, the LUMO of the phthalocyanine must be energetically aligned above the conduction band minimum (CBM) of the MoS₂ substrate, creating a thermodynamic driving force for the electron to move from the molecule to the substrate. nih.govacs.org
Nonadiabatic dynamics simulations of the ZnPc/MoS₂ system confirm an ultrafast electron transfer, occurring on a timescale of approximately 10 femtoseconds. nih.govacs.org This rapid transfer is crucial for the efficiency of photovoltaic devices, as it outpaces competing energy-loss pathways like fluorescence or intersystem crossing. aps.org The simulation data highlights the critical parameters governing this transfer.
| Parameter | Finding in ZnPc/MoS₂ System | Significance |
|---|---|---|
| Adsorption Geometry | Parallel orientation of ZnPc on MoS₂ | Maximizes orbital overlap at the interface. |
| Interaction Type | Weak van der Waals forces | Preserves the intrinsic electronic properties of both materials. |
| Energy Level Alignment | ZnPc LUMO is 0.27 eV higher than MoS₂ CBM nih.gov | Provides the thermodynamic driving force for electron transfer. |
| Electron Transfer Time | ~10 fs nih.gov | Indicates an ultrafast and efficient charge separation process. |
Vibronic coupling, the interaction between electronic states and nuclear vibrations, is a key determinant of the rate and efficiency of charge transfer processes. arxiv.orgarxiv.org In the context of phthalocyanine/MoS₂ interfaces, this coupling facilitates the ultrafast electron transfer by creating pathways between the electronic states of the molecule and the substrate. nih.govacs.org
Simulations show that upon photoexcitation, specific vibrational modes in both the phthalocyanine molecule and the MoS₂ substrate are activated. acs.org These include:
Low-frequency out-of-plane vibrations of the MoS₂ lattice.
Low- and high-frequency in-plane and out-of-plane vibrations of the phthalocyanine molecule. nih.govacs.org
These atomic motions modulate the energies of the electronic states, leading to moments of near-degeneracy where the electron can transfer efficiently. The atomic motion-induced changes in the adiabatic states are identified as a dominant factor driving the ultrafast interfacial electron transfer. nih.govacs.org Theoretical models that explicitly include these vibronic interactions are crucial for accurately reproducing experimentally observed transfer rates and spectroscopic features. arxiv.orgnih.gov The strength of this coupling is directly related to the speed of population flow from the initially excited state to the charge-transfer state. nih.gov
Computational Studies on Molecular Adsorption and Orientation at Interfaces
The performance of devices based on molecular thin films is highly dependent on the molecular orientation, ordering, and electronic structure at the interface between the organic molecule and the substrate. aps.org Computational studies, primarily using density functional theory (DFT), are vital for understanding the molecule-substrate interactions that dictate the growth and properties of these films. aps.orgucf.edu
The interaction of metal phthalocyanines (MPcs) with substrates varies significantly depending on the nature of the substrate (metallic or semiconducting) and the identity of the central metal ion. aps.org
On metallic substrates , the interaction can be strong, often involving hybridization between the d-orbitals of the central metal ion and the electronic bands of the substrate. aps.org This can lead to charge redistribution at the interface. For example, studies on various 3d transition-metal phthalocyanines on a silver surface with a thin magnesium oxide (MgO) insulating layer show that charge can transfer from the silver substrate to the molecule. acs.orgnih.gov This transfer alters the electronic and magnetic properties of the phthalocyanine, forming a charged anionic species [MPc]⁻¹. acs.orgnih.gov
On semiconducting substrates , the interactions can be more nuanced. Studies on deactivated silicon surfaces show that the choice of the central metal ion (e.g., Zn, Cu, Co) strongly influences the molecular orientation and packing, a phenomenon driven by selective orbital hybridization. aps.org This demonstrates a mechanism for tuning the growth of molecular films by selecting the appropriate metal center in the phthalocyanine. aps.org
| Central Metal Ion (in MPc) | Substrate | Observed Interaction / Orientation | Governing Factor |
|---|---|---|---|
| Zn, Cu, Co | Deactivated Si(111)-B | Distinct molecular assembly and orientation depending on the metal. aps.org | Selective p-d orbital hybridization. aps.org |
| Fe | MgO/Ag(100) | Formation of [FePc]⁻¹ anion with an effective electron spin of S = 1/2. nih.gov | Charge transfer from the Ag substrate through the MgO layer. nih.gov |
| Various 3d Metals | MgO/Ag(100) | Most molecules form singly charged anions, altering spin states. acs.orgnih.gov | Lowered work function of Ag by MgO, facilitating charge transfer. acs.org |
Doping the substrate is a powerful strategy for tuning the electronic properties of the molecule-substrate interface. By introducing dopant atoms into the substrate, one can modify its Fermi level, charge carrier concentration, and electronic band structure, which in turn alters the energy level alignment with the adsorbed MoPc molecule.
A prime example is the doping of MoS₂, a common semiconductor substrate. Theoretical and experimental studies on vanadium (V)-doped monolayer MoS₂ demonstrate that doping can systematically control its electronic properties. aps.org Low-level V-doping can convert the intrinsically n-type MoS₂ into a p-type semiconductor, while higher concentrations can induce an ambipolar character or even a transition to a metallic state. aps.org Such modifications would profoundly impact the charge transfer dynamics at an MoPc/MoS₂ interface, potentially enabling control over the direction and efficiency of charge flow.
Similarly, doping the phthalocyanine layer itself, for instance with alkali atoms like sodium (Na) or cesium (Cs), has been shown to dramatically modify the electronic structure. researchgate.net Doping can shift energy levels, change the occupation of molecular orbitals, and even induce chemical changes in the central metal ion. researchgate.net These findings underscore that the electronic properties of the MoPc interface are not static but can be actively tuned through doping of either the molecule or the substrate. researchgate.netnih.gov
| Doping Level of Vanadium in MoS₂ | Resulting Electronic Property | Reference |
|---|---|---|
| ~1 at.% | Induces p-type characteristics | aps.org |
| ~5 at.% | Leads to an ambipolar semiconductor | aps.org |
| ~9 at.% | Facilitates a transition towards a metallic state | aps.org |
Thin Film Formation, Microstructure, and Device Integration of Molybdenum Phthalocyanine
Physical Vapor Deposition (PVD) Techniques for Molybdenum Phthalocyanine (B1677752) Thin Films
Physical vapor deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films and coatings. wikipedia.org The process is characterized by the transition of a material from a condensed phase to a vapor phase, which then travels through a vacuum environment and condenses on a substrate as a thin film. wikipedia.orguakron.edu Common PVD processes include thermal evaporation and sputtering. uakron.edu These techniques are widely used for fabricating MPc thin films for electronic and medical applications due to the high purity and ordered structure of the resulting films. squarespace.comrsc.orgresearchgate.net
High-vacuum thermal evaporation is a prevalent PVD method for depositing thin films of small organic molecules like molybdenum phthalocyanine. nih.gov The process is conducted under high-vacuum conditions, typically between 10⁻⁶ to 10⁻⁸ torr, to ensure that evaporated molecules travel from the source to the substrate with a long mean free path, minimizing collisions with background gas molecules. nih.govvaccoat.com This prevents contamination of the film and allows for a direct line-of-sight deposition. vaccoat.com
In this technique, the source material, solid this compound powder, is placed in a crucible or boat made of a high-melting-point material such as tungsten, tantalum, or molybdenum. ox.ac.uk The source is heated electrically above its sublimation temperature, causing it to vaporize. nih.gov For this compound, sublimation occurs at approximately 400°C. kemdikbud.go.id The resulting vapor then travels through the vacuum chamber and condenses onto a target substrate, which is typically maintained at a controlled temperature. nih.gov
The key parameters that must be controlled during high-vacuum thermal evaporation include:
Source Temperature: Determines the sublimation rate of the material.
Chamber Pressure: Must be kept in the high-vacuum range to ensure film purity. vaccoat.com
Deposition Rate: The rate at which the material condenses on the substrate, typically measured in angstroms per second (Å/s).
Substrate Temperature: Influences the mobility of molecules on the substrate surface, affecting film morphology and crystallinity. nih.gov
The morphology and microstructure of this compound thin films are highly sensitive to the deposition rate and substrate temperature during PVD. These two parameters critically influence the kinetic energy and surface diffusion of the deposited molecules, which in turn dictate the nucleation and growth of the film. nih.govsquarespace.com
Substrate Temperature: The temperature of the substrate has a significant impact on the surface mobility of the molecules that arrive. nih.gov
At low temperatures (<0°C), surface diffusion is limited. Molecules lack the energy to move to favorable nucleation sites, resulting in the formation of amorphous or poorly ordered films. nih.gov
At room temperature , films often exhibit fine-grained morphologies. nih.gov
At elevated temperatures (e.g., 30–120°C), molecules possess increased kinetic energy, allowing them to migrate more freely on the substrate surface to find lower-energy sites. nih.gov This enhanced diffusion promotes the formation of larger, more ordered crystallites and a polycrystalline structure with fewer grain boundaries. nih.gov For example, studies on chloroaluminum phthalocyanine (ClAlPc) films showed that increasing the substrate temperature from room temperature to 420 K led to a noticeable increase in grain size and surface roughness. nih.govresearchgate.net Similarly, for molybdenum thin films (not MoPc), surface roughness was observed to increase with deposition temperatures from 600°C to 650°C. mdpi.com
At very high temperatures (>200°C), the sticking coefficient of the molecules may be reduced, limiting nucleation and resulting in a sparse network of very large crystallites. nih.gov
Deposition Rate: The deposition rate affects the density of molecules diffusing on the surface at any given time. nih.gov
A high deposition rate increases the rate of nucleation because more molecules are arriving on the surface simultaneously. This can lead to the formation of smaller grains. nih.gov
A low deposition rate allows more time for molecules to diffuse across the surface before being incorporated into a growing crystallite. This can result in the formation of larger, more ordered grains, similar to the effect of elevated substrate temperature.
The interplay between substrate temperature and deposition rate is crucial for controlling the final film morphology.
| Parameter | Effect on Film Morphology | Research Findings |
| Substrate Temperature | Influences molecular surface mobility and crystallite size. | Increasing temperature generally leads to larger grain sizes and increased crystallinity in MPc films. For ClAlPc, raising the temperature from 300 K to 420 K increased the mean molecular tilt angle and grain size. nih.govresearchgate.net |
| Deposition Rate | Affects nucleation density and subsequent crystallite formation. | A higher deposition rate increases the nucleation rate, which typically results in smaller crystallites. nih.gov |
Solution-Based Processing Methods for this compound Films
While PVD is a common method for high-purity films, solution-based processing offers a lower-cost and more scalable alternative for thin film fabrication. squarespace.comrsc.org These methods involve dissolving the material in a suitable solvent and then depositing the solution onto a substrate. For this compound, solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and trifluoroacetic acid (TFA) have been used. kemdikbud.go.idresearchgate.net Common solution-processing techniques applicable to MPcs include:
Drop-casting: A simple method where a droplet of the solution is placed on the substrate and the solvent is allowed to evaporate, leaving behind a film. The resulting film morphology can vary from nanoribbons to rod-like features depending on the solvent and concentration. researchgate.net
Spin-coating: A small amount of the solution is applied to the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates to form a thin, uniform film.
Dip-coating: The substrate is slowly withdrawn from a solution of the material at a constant speed. The thickness and morphology of the film are controlled by the withdrawal speed, solution concentration, and viscosity. researchgate.net
Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of positively and negatively charged materials to build up a multilayered film. It is particularly useful for water-soluble MPc derivatives like tetrasulfonated phthalocyanines. scielo.br
The final structure of solution-processed films is highly dependent on the choice of solvent, solution concentration, and the specific deposition method used. researchgate.net For instance, studies on copper phthalocyanine (CuPc) have shown that the film morphology can range from flat, wide ribbons to crystallized, rod-like structures depending on the technique employed. researchgate.net Research on solution-processed CuPc films has demonstrated that they can achieve a high degree of crystallinity (>80%) and a preferred molecular orientation, making this a viable alternative to vacuum-based methods. mdpi.com
Microstructural Characterization of this compound Thin Films
The microstructure of a thin film, including its crystallinity, molecular orientation, and packing, directly influences its electronic and optical properties. squarespace.comrsc.org Understanding and controlling these features are essential for optimizing device performance.
The formation of a thin film on a substrate begins with the nucleation and subsequent growth of crystallites. squarespace.com When molecules from the vapor phase (in PVD) or solution phase arrive at the substrate, they diffuse across the surface until they either desorb, diffuse into an existing island, or nucleate with other molecules to form a new stable island. nih.gov The initial stages of film growth are typically described by one of three primary modes: squarespace.com
Volmer-Weber (Island Growth): Occurs when the interactions between the deposited molecules are stronger than their interaction with the substrate. This leads to the formation of three-dimensional islands that eventually coalesce to form a continuous film. squarespace.com
Frank-van der Merwe (Layer-by-Layer Growth): Occurs when the molecule-substrate interaction is stronger than the molecule-molecule interaction. The film grows in two-dimensional layers, with each layer completing before the next one begins. squarespace.com
Stranski-Krastanov (Layer-plus-Island Growth): This is an intermediate mode where one or more complete monolayers form initially (layer-by-layer), followed by the nucleation and growth of 3D islands on top of these layers. This transition is often driven by the buildup of strain in the initial layers. aps.org
The specific growth mode for this compound will depend on factors such as the substrate material, its surface chemistry and roughness, and the deposition conditions. nih.gov
Polymorphism refers to the ability of a compound to exist in more than one crystalline structure. nih.gov Metal phthalocyanines are well-known for exhibiting various polymorphic forms, with the most common being the metastable α-phase and the thermodynamically stable β-phase. nih.govscirp.org The transition from the α-phase to the β-phase can be induced by thermal annealing (at temperatures of 200–300 °C) or exposure to organic solvents. nih.gov
The different polymorphs are characterized by distinct molecular packing arrangements, which affect the degree of π-electron overlap between adjacent molecules and, consequently, the material's electronic properties. nih.gov
The α-phase has been reported to have tetragonal, orthorhombic, or monoclinic structures and generally forms spherical crystallites. nih.gov In vacuum-deposited CuPc films, two coexisting α-structures have been identified. nih.govresearchgate.net
The β-phase typically has a monoclinic structure and forms long, needle-like crystallites. nih.gov
The molecular packing motif describes how individual molecules are arranged relative to one another within the crystal lattice. In MPc films, molecules often stack in a "herringbone" arrangement. The orientation of these stacks relative to the substrate (e.g., "edge-on" or "face-on") is critical for applications like thin-film transistors, where charge transport is highly anisotropic. rwth-aachen.de The specific polymorph and molecular orientation in a this compound film can be controlled through the choice of substrate, substrate temperature, and post-deposition annealing treatments. nih.govaps.org
| Polymorph | Crystal System (Typical) | Morphology | Stability |
| α-Phase | Tetragonal, Orthorhombic, or Monoclinic nih.gov | Spherical crystallites nih.gov | Metastable nih.gov |
| β-Phase | Monoclinic nih.gov | Needle-like crystallites nih.gov | Thermodynamically Stable nih.govscirp.org |
Control and Characterization of Molecular Orientation on Substrates
The orientation of this compound (MoPc) molecules on a substrate is a critical factor that dictates the electronic and optical properties of the resulting thin film and its performance in a device. The interaction between the MoPc molecules and the substrate, as well as intermolecular interactions, governs the final arrangement of the molecules. Techniques such as X-ray absorption spectroscopy (XAS) and photoemission electron microscopy (PEEM) are instrumental in determining this molecular orientation.
For instance, on large, atomically flat surfaces like molybdenum disulfide (MoS₂) single crystals, phthalocyanine molecules tend to adopt a flat-lying (face-on) orientation. acs.orgacs.org This arrangement maximizes the interaction between the π-electron system of the phthalocyanine ring and the substrate surface. researchgate.net This flat-lying orientation is often maintained even in multilayer thin films, indicating that the initial layer templates the growth of subsequent layers. chemrxiv.org In contrast, on substrates with smaller atomically flat terraces or on rougher surfaces like oxidized silicon, a standing (edge-on) adsorption geometry is often preferred. chemrxiv.orgresearchgate.net This change in orientation is attributed to weaker molecule-substrate interactions and the increased influence of intermolecular interactions. researchgate.netchemrxiv.org
The choice of substrate can dramatically alter the molecular orientation. Studies on cobalt phthalocyanine (CoPc), a molecule structurally similar to MoPc, have shown a stark difference in orientation between large MoS₂ crystals and smaller MoS₂ flakes. While a nearly flat-lying orientation is observed on large crystals, significant tilt angles are found on smaller flakes, which is proposed to be dependent on the number of MoS₂ layers and the size of atomically flat terraces. acs.org
The characterization of molecular orientation is often achieved using polarization-dependent X-ray absorption spectroscopy. By analyzing the intensity of absorption features at different angles of incident polarized light, the average tilt angle of the molecules with respect to the substrate can be determined. For example, in XAS measurements at the N K-edge for phthalocyanines, transitions into π* orbitals are maximal when the electric field vector of the light is perpendicular to the molecular plane. chemrxiv.org
Heterostructure Fabrication and Interface Engineering with this compound
Integration with Two-Dimensional Transition Metal Dichalcogenides (e.g., MoS₂)
Heterostructures formed by combining MoPc with two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂), have garnered significant interest for applications in electronics and optoelectronics. acs.orgacs.org The interaction at the MoPc/MoS₂ interface can lead to a tuning of the electronic properties of the TMD. acs.orgchemrxiv.org For instance, the adsorption of phthalocyanine molecules can induce surface dipoles and band bending in the MoS₂, effectively doping the material. chemrxiv.org
The charge transfer dynamics at these interfaces are highly dependent on the molecular orientation. A face-on orientation of phthalocyanine molecules on the MoS₂ surface can facilitate efficient hole migration away from the interface, leading to long-lived charge separation, which is beneficial for photodetector applications. acs.org Time-resolved spectroscopy has revealed sub-picosecond photoinduced hole and electron transfer processes at phthalocyanine/monolayer MoS₂ interfaces. acs.org The formation of a type-II energy level alignment at the MoS₂/phthalocyanine interface, with a significant energy offset, can drive efficient excited-state charge transfer, enhancing the photoresponse of the MoS₂. acs.org
The table below summarizes key findings from studies on phthalocyanine/MoS₂ heterostructures:
| Phthalocyanine | Substrate | Key Finding | Citation |
|---|---|---|---|
| Copper Phthalocyanine (CuPc) | Monolayer MoS₂ | Charge separation lasts for up to 70 ns due to face-on orientation. | acs.org |
| Metal-free Phthalocyanine (H₂Pc) | Monolayer MoS₂ | Mixed edge-on and face-on orientation leads to shorter charge separation time compared to CuPc. | acs.org |
| Cobalt Phthalocyanine (CoPc) | Bulk MoS₂ | Induces a surface dipole and downward band bending in MoS₂. | chemrxiv.org |
| Perfluorinated Cobalt Phthalocyanine (CoPcF₁₆) | Bulk MoS₂ | Reduces the n-type character of MoS₂. | chemrxiv.org |
Formation and Properties of Non-Covalent Heterointerfaces with Graphene
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, can be functionalized non-covalently with MoPc to create hybrid materials with tunable properties. tandfonline.com This non-covalent interaction, primarily driven by π-π stacking between the aromatic systems of graphene and the phthalocyanine macrocycle, preserves the intrinsic electronic properties of graphene while introducing the functionalities of the MoPc molecules. acs.org
Metal phthalocyanines (MPcs) adsorbed on graphene typically lie flat on the surface to maximize the π-π interaction. tandfonline.com This interaction can lead to charge transfer between the MPc and graphene, effectively doping the graphene layer. The direction and magnitude of this charge transfer depend on the specific metal center in the phthalocyanine and the doping level of the graphene. mdpi.com For instance, density functional theory calculations have shown that the charge transfer process in MPc/graphene systems for gas sensing applications is mediated by the metal d-orbitals of the phthalocyanine. mdpi.com
The formation of these non-covalent heterostructures can be influenced by the substrate on which the graphene is supported. For example, the presence of a graphene layer on a SiO₂/Si surface can template the growth of lead phthalocyanine (PbPc) into a mixture of polymorphs with both face-on and edge-on orientations. nih.gov
Effect of Organic Dopants on Electronic Properties of this compound Films
The electronic properties of MoPc films can be significantly altered by the introduction of organic dopant molecules. Doping can increase the conductivity of the organic semiconductor and reduce the energy barriers for charge carrier injection from electrodes. sigmaaldrich.com This is achieved by either p-doping with strong oxidizing agents or n-doping with strong reducing agents. mdpi.com
Organic molecules like tetracyanoquinodimethane (TCNQ) and tetrathiafulvalene (TTF) have been used as dopants for metallophthalocyanines. scirp.orgbohrium.com These planar molecules can co-deposit with the phthalocyanine, and their ability to accept or donate electrons can lead to the formation of charge transfer complexes, thereby increasing the charge carrier concentration in the film. scirp.org The optical and electrical properties of the doped films are highly dependent on the dopant and its concentration. For example, doping manganese (III) phthalocyanine chloride films with chalcone derivatives has been shown to increase electrical conductivity by several orders of magnitude. mdpi.com
The table below provides examples of organic dopants and their effects on metallophthalocyanine films:
| Phthalocyanine | Dopant | Effect on Properties | Citation |
|---|---|---|---|
| Dimetallophthalocyanines (Li₂Pc, Na₂Pc) | Tetrathiafulvalene (TTF), Tetracyanoquinodimethane (TCNQ) | Alters the optical bandgap and electrical behavior, with some devices showing rectifying or ohmic-like characteristics. | scirp.orgbohrium.com |
| Manganese (III) Phthalocyanine Chloride (MnPcCl) | Chalcones | Increases electrical conductivity by two orders of magnitude with increasing temperature. | mdpi.com |
| Various p-type organic semiconductors | Molybdenum Tris(dithiolene)s | Acts as an effective p-dopant, increasing conductivity. | sigmaaldrich.com |
Coordination Chemistry Research of Molybdenum Phthalocyanine
Investigation of Molybdenum Oxidation States within Phthalocyanine (B1677752) Complexes (e.g., Mo(IV), Mo(V))
Molybdenum is a transition element known for its diverse range of oxidation states, from +2 to +6, which it readily exhibits within phthalocyanine complexes. frontiersin.orgnih.gov This capacity for multiple oxidation states is fundamental to the utility of MoPc complexes in catalysis and materials science. Research has successfully identified and characterized several of these states, with Mo(IV), Mo(V), and Mo(VI) being the most studied in the context of phthalocyanine chemistry. frontiersin.orgnih.gov
Molybdenum(IV): The Mo(IV) oxidation state is often found in oxo-molybdenum(IV) phthalocyanine complexes, such as MoO(Pc). rsc.org In these structures, a single oxygen atom is typically coordinated to the molybdenum center, forming a square pyramidal geometry where the molybdenum atom is displaced out of the plane of the phthalocyanine ring. Phthalocyanine–oxymolybdenum(IV) has been prepared as an air-stable, diamagnetic complex. rsc.org The Mo(IV) state is a crucial reduced form in catalytic cycles, often being oxidized to Mo(VI) in the course of a reaction. frontiersin.org
Molybdenum(V): The Mo(V) state serves as a stable, intermediate oxidation state between Mo(IV) and Mo(VI). frontiersin.orgnih.gov It is paramagnetic, making it readily characterizable by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Soluble molybdenum(V) imido phthalocyanines, with the general formula [PcMo(NR)Cl], are well-documented examples. acs.org In these complexes, the molybdenum center is coordinated to both an imido group (NR) and a chloro (Cl) ligand in the axial positions. acs.org The Mo(V) state can act as an interface between one- and two-electron redox processes, which is a key feature of its chemical reactivity. frontiersin.org
The ability to access multiple, stable oxidation states, particularly the Mo(IV)/Mo(V)/Mo(VI) triad, allows molybdenum phthalocyanines to participate in multi-electron transfer reactions, a property that is central to their application in redox catalysis. frontiersin.org
Impact of Axial Ligands on the Electronic Structure and Spectroscopic Properties of Molybdenum Phthalocyanine
Axial ligands, which are molecules or ions that bind to the central molybdenum atom perpendicular to the plane of the phthalocyanine ring, play a critical role in modulating the properties of the complex. The nature of these ligands directly influences the electronic structure, which in turn alters the spectroscopic and electrochemical behavior. nih.govrsc.org
The electronic structure of metallophthalocyanines can be tuned by the choice of axial ligand. nih.gov For instance, the coordination of strong-field axial ligands can change the ground state of the metal center. researchgate.net This tuning is evident in the UV-visible absorption spectra of MoPc complexes. The characteristic Q-band, an intense absorption in the visible/near-infrared region arising from a π-π* transition within the phthalocyanine ring, is particularly sensitive to the electronic environment of the molybdenum center. acs.org
In a study of soluble molybdenum(V) imido phthalocyanines, [Pc#Mo(NR)Cl], where R was a tert-butyl or mesityl group, the Q-band absorption maxima were observed in the near-infrared region (738–756 nm). acs.org Replacing the standard phthalocyanine ligand with a more electron-deficient pyrazinoporphyrazine ligand resulted in a significant hypsochromic (blue) shift of the Q-band by 76–80 nm. This demonstrates that both the axial ligands (imido, chloro) and the macrocycle itself contribute to the final electronic properties of the complex. acs.org
The effect of axial ligands on the spectroscopic properties of molybdenum(V) imido complexes is summarized in the table below.
| Compound | Axial Ligands | Macrocycle Type | Q-Band λmax (nm) |
|---|---|---|---|
| [Pc#Mo(NtBu)Cl] | =NtBu, -Cl | Phthalocyanine | 738 |
| [Pc#Mo(NMes)Cl] | =NMes, -Cl | Phthalocyanine | 756 |
| [Ppz#Mo(NtBu)Cl] | =NtBu, -Cl | Pyrazinoporphyrazine | 662 |
| [Ppz#Mo(NMes)Cl] | =NMes, -Cl | Pyrazinoporphyrazine | 672 |
Data sourced from a study on soluble molybdenum(V) imido phthalocyanines. acs.org
Redox Chemistry and Electrochemistry of Molybdenum Phthalocyanines
The versatile redox chemistry of molybdenum is a defining characteristic of its phthalocyanine complexes. nih.gov These complexes can undergo both metal-centered and ring-centered redox processes. The accessibility of Mo(IV), Mo(V), and Mo(VI) oxidation states facilitates electron transfer reactions that are central to their catalytic functions. frontiersin.org
Electrochemical studies have begun to map the redox potentials for these transitions. Research on O(HO)Mo(V)[TsPc] (where TsPc is tetrasulfophthalocyanine) in a dimethylformamide (DMF) solution identified the redox couples for both Mo(VI)/Mo(V) and Mo(V)/Mo(IV) transitions. dtic.mil In many catalytic reactions, a two-electron process is coupled with the Mo(IV)/Mo(VI) transition, which proceeds through the Mo(V) intermediate state. frontiersin.org This mechanism allows the complex to act as an efficient catalyst in reactions requiring multi-electron steps.
The role of axial ligation is also crucial in the electrochemistry of these complexes. For early transition metals like molybdenum, the presence of axial ligands has been found to increase the reversibility of their redox processes. escholarship.org
| Complex | Redox Couple | Potential (V) | Solvent |
|---|---|---|---|
| O(HO)Mo(V)[TsPc] | Mo(VI)/Mo(V) | -0.03 | DMF |
| O(HO)Mo(V)[TsPc] | Mo(V)/Mo(IV) | -0.81 | DMF |
Data for O(HO)Mo(V)[TsPc] from Ferraudi (1991), as cited in Lever et al. (1992). dtic.mil
Comparative Analysis of this compound Coordination Structures with Other Metallophthalocyanines
The coordination structure of this compound exhibits distinct features when compared to phthalocyanines containing other metals, such as those from the first-row transition series (e.g., iron, cobalt, copper). These differences arise from the size, preferred coordination number, and electronic configuration of the central metal ion.
While many metallophthalocyanines, like Cu(II)Pc and Ni(II)Pc, adopt a square planar (D4h symmetry) geometry where the metal ion sits (B43327) perfectly within the plane of the four coordinating nitrogen atoms, molybdenum complexes often deviate from this. escholarship.orgacs.org Due to the larger ionic radius of molybdenum and its tendency to form complexes with higher coordination numbers (typically 5 or 6), the molybdenum atom is often displaced significantly out of the phthalocyanine plane. nih.gov This is seen in oxo-molybdenum and imido-molybdenum complexes, which adopt a square pyramidal geometry. rsc.orgacs.org
This structural difference has profound implications for the electronic properties. The location of frontier molecular orbitals (HOMO and LUMO) and the site of redox events can vary significantly. For example, in Fe(II)Pc and Co(II)Pc, the first reduction is often metal-centered, whereas in Cu(II)Pc and Zn(II)Pc, it is the phthalocyanine ring that is reduced. researchgate.net In molybdenum phthalocyanines, redox events can occur at the metal center, as shown by the accessible Mo(IV)/Mo(V)/Mo(VI) states. dtic.mil The HOMO in Fe, Co, and Cu phthalocyanines is primarily metal 3d-like, while in Ni and Zn phthalocyanines, it is localized on the phthalocyanine ring. researchgate.net The specific orbital character in MoPc complexes will be highly dependent on the oxidation state and the nature of the axial ligands.
| Property | This compound (Typical) | Iron(II) Phthalocyanine | Copper(II) Phthalocyanine |
|---|---|---|---|
| Central Metal Oxidation State | Variable (e.g., +4, +5, +6) frontiersin.org | +2 (can be oxidized to +3) rsc.org | +2 |
| Coordination Geometry | Square Pyramidal or Octahedral (out-of-plane Mo) acs.orgnih.gov | Square Planar or Octahedral (with axial ligands) rsc.org | Square Planar |
| Site of First Reduction | Can be metal-centered (e.g., Mo(V) → Mo(IV)) dtic.mil | Metal-centered (Fe(II) → Fe(I)) researchgate.net | Ligand-centered (Pc2- → Pc3-) researchgate.net |
| Catalytic Activity | High in redox reactions | High in redox reactions mdpi.com | Limited; used in photocatalysis |
Advanced Research Applications of Molybdenum Phthalocyanine
Catalysis and Electrocatalysis Research
The catalytic prowess of molybdenum phthalocyanine (B1677752) stems from the ability of the central molybdenum atom to exist in various oxidation states and its interaction with the conjugated π-system of the phthalocyanine ligand. sdstate.edu This allows it to facilitate a variety of chemical transformations.
Molybdenum phthalocyanine has been identified as a catalyst for several organic reactions. Its activity is rooted in the molybdenum center's ability to mediate electron transfer and act as an oxo-transfer agent, similar to the function of oxomolybdenum enzymes. imoa.info Mo-based catalysts are particularly noted for their resistance to sulfur poisoning, which is a significant advantage in many industrial processes. imoa.info The catalytic activity can be influenced by the nature of substituents on the phthalocyanine periphery; for instance, the introduction of electron-withdrawing groups can enhance catalytic performance. mdpi.com
Mo-Pc and its derivatives are effective catalysts for various oxidation reactions, utilizing molecular oxygen or other oxidants. nih.govscholaris.ca These reactions are fundamental in both synthetic chemistry and environmental remediation.
Substrate Oxidation: Molybdenum-containing catalysts, including polyoxometalates and complexes, are active in the selective oxidation of substrates like alkenes and alcohols. imoa.infonih.gov For example, molybdenum compounds catalyze the epoxidation of olefins such as cyclooctene. nih.gov The mechanism often involves the transfer of an oxygen atom from the catalyst's molybdenum-oxo species to the substrate. imoa.info
Oxidation of Thiols and Thiophenes: Mo-Pc demonstrates notable activity in the oxidative desulfurization of fuels. nih.gov It can catalyze the oxidation of sulfur-containing compounds like dibenzothiophene (B1670422) (DBT), converting them into more easily removable forms such as sulfones. mdpi.comnih.gov The process can be driven by visible light, where the excited state of the phthalocyanine molecule interacts with oxygen to produce highly reactive singlet oxygen, which then oxidizes the sulfur compounds. nih.govscholaris.ca The photocatalytic oxidation of thiols (mercaptans) to disulfides is another important application, often proceeding with high efficiency in aqueous media using molecular oxygen as the oxidant. scholaris.cabiolmolchem.com
| Substrate | Catalyst System | Oxidant | Key Findings | Reference |
|---|---|---|---|---|
| Dibenzothiophene (DBT) | MPcR₄ (M=metal, R=substituent) | Molecular Oxygen (O₂) under natural light | The removal rate of DBT reached 96.46% after 180 minutes at 60 °C. The catalytic activity is linked to the generation of singlet oxygen. | nih.gov |
| Thiols (e.g., Dodecane thiol) | Iron Phthalocyanine on Graphene Oxide (GO-FePc) | Molecular Oxygen (O₂) under visible light | Complete conversion of thiol to disulfide was achieved within 3.5 hours. The catalyst was recyclable for up to seven runs. | scholaris.ca |
| Cyclooctene | [MoO₂L] complexes | tert-Butyl hydroperoxide (TBHP) | High conversion rates (up to 90%) were observed, though selectivity varied based on the specific ligand structure. | nih.gov |
| Methyl Phenyl Sulfide (B99878) | Mo(CO)₃ immobilized on UiO-66 MOF | tert-Butyl hydroperoxide (TBHP) | The catalyst demonstrated good reusability and efficiency in the oxidation of sulfides. | researchgate.net |
Electrocatalytic reduction processes are crucial for sustainable energy technologies, and metallophthalocyanines, including Mo-Pc, are promising non-precious metal catalysts for these reactions. bohrium.comrsc.org
CO₂ Reduction: Molecular catalysts are urgently needed for the selective electrochemical reduction of carbon dioxide (CO₂) to valuable chemical feedstocks like carbon monoxide (CO) or methanol (B129727). capes.gov.bracs.org While much research has focused on cobalt and copper phthalocyanines, the fundamental principles apply to other metal centers like molybdenum. capes.gov.brnih.govacs.org The catalytic cycle generally involves the binding of CO₂ to the reduced metal center, followed by a series of proton and electron transfer steps. nih.gov Theoretical studies suggest that creating metal dimers within phthalocyanine sheets could be a strategy to enhance CO₂ reduction performance. acs.org
| Reaction | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Oxygen Reduction Reaction (ORR) | Metal Phthalocyanines (MPcs) | Altering central metals and substituents can regulate the adsorption of the OOH* intermediate, promoting ORR activity and achieving low overpotentials. | bohrium.comrsc.org |
| ORR | Dual metal site MOFs with Phthalocyanine linkers (M1/M2-Pc MOF) | Co-based metal centers, particularly Ni-Co, demonstrated the highest overall ORR activity among the nine tested MOFs. The M2 site (in the Pc linker) was found to be of higher importance. | acs.org |
| CO₂ Reduction | Cobalt Phthalocyanine (CoPc) with trimethyl ammonium (B1175870) group | Achieved a high CO partial current density of 165 mA cm⁻² with ~95% selectivity in a flow cell, matching active noble metal catalysts. | capes.gov.br |
| CO₂ Reduction | Manganese Dimer in Phthalocyanine Sheet (Mn₂-Pc) | Theoretical studies identified the reaction path to methanol (CH₃OH) as preferable with an overpotential of 0.84 eV. | acs.org |
Understanding the reaction mechanisms and kinetics is vital for designing more efficient catalysts. For Mo-Pc, the mechanism involves the central metal ion and the conjugated macrocycle. nih.gov
In oxidation catalysis, the reaction can proceed via the generation of reactive oxygen species. nih.gov For example, in the photocatalytic oxidation of thiophene, the phthalocyanine complex is excited by light to a triplet state, which then transfers energy to ground-state molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). nih.gov This singlet oxygen is the primary oxidant that degrades the substrate. nih.gov
For electrocatalytic reduction reactions, density-functional theory (DFT) is a key tool for elucidating mechanisms. rsc.org Studies on the ORR show that the binding energy of intermediates to the metal center is a critical factor. nih.gov For CO₂ reduction, mechanistic investigations using kinetic isotope effects have revealed that encapsulating a catalyst like cobalt phthalocyanine in a polymer matrix can change the rate-determining step, thereby increasing activity and selectivity by controlling proton delivery to the active site. nih.gov
To enhance catalytic performance, Mo-Pc is often incorporated into hybrid systems, combining its properties with those of other materials.
Polyoxometalates (POMs): POMs are metal-oxygen clusters that can be combined with organic moieties to form hybrid materials. beilstein-journals.orgmdpi.com Covalently functionalizing POMs with organic components can create highly customizable catalysts with synergistic properties. frontiersin.orgnih.gov For instance, hybrid POM compounds have shown noteworthy activity and reusability in acid and oxidation catalysis. mdpi.com A norbornene monomer containing an organofunctionalized {P₂V₃W₁₅O₆₂} POM retained its catalytic activity for sulfide oxidation even after being incorporated into a polymer. nih.gov
Molybdenum Carbide (MoC) Nanoparticles: Transition-metal carbides like MoC are promising low-cost catalysts with noble-metal-like activity for reactions such as CO₂ hydrogenation. nih.gov Solution-phase synthesis can produce phase-pure α-MoC₁₋ₓ nanoparticles. nih.gov These nanoparticles can be supported on materials like carbon to create effective catalysts. nih.gov Optimizing the synthesis of these nanoparticles in continuous flow reactors has been shown to increase throughput significantly, making their scale-up more feasible. osti.govnrel.gov Combining the defined active sites of Mo-Pc with the robust catalytic nature of MoC nanoparticles is a potential route to novel hybrid catalysts.
Sensor Technology Research
This compound and other metallophthalocyanines are excellent materials for chemical sensors due to their high chemical and thermal stability, and their tunable electronic properties. dissertationtopic.netmdpi.comresearchgate.net They are particularly promising for fabricating gas sensors and electrochemical sensors. dissertationtopic.netresearchgate.netnih.gov
Phthalocyanine-based gas sensors typically operate as chemiresistors, where the adsorption of gas molecules onto the phthalocyanine film changes its electrical conductivity. researchgate.netmdpi.com These sensors can often operate at or near room temperature. dissertationtopic.netdigitellinc.com The sensitivity and selectivity of these sensors are influenced by the central metal ion and the molecular structure. dissertationtopic.net For example, in MPc/graphene interfaces, the d-orbitals of the metal cation play a crucial role in mediating charge transfer between the target gas molecule and the graphene, which drives the sensing response. mdpi.com
Hybrid materials, such as heterojunctions between two-dimensional molybdenum disulfide (MoS₂) and one-dimensional copper phthalocyanine (CuPc), have been developed to enhance gas sensing performance. mdpi.com These heterostructures can overcome issues like the stacking of 2D materials, leading to improved sensitivity and faster response/recovery times. mdpi.com
| Sensor Type | Sensing Material | Target Analyte(s) | Key Findings | Reference |
|---|---|---|---|---|
| Chemiresistive Gas Sensor | Metal Phthalocyanines (MPcs) | Oxidizing gases (e.g., NO₂) | MPcs are p-type semiconductors; adsorption of oxidizing gases increases carrier concentration and conductivity. Sensitive at room temperature. | dissertationtopic.net |
| Chemiresistive Gas Sensor | MPc/Graphene (FePc, CoPc, NiPc, CuPc on Graphene) | NH₃, NO₂ | The choice of metal cation is crucial for sensitivity. FePc/Graphene showed the highest sensitivity for NH₃. The dz2 orbital of the metal mediates charge transfer. | mdpi.com |
| Heterojunction Gas Sensor | 2D-MoS₂ / 1D-CuPc | Formaldehyde, Acetone, Ethanol | The heterojunction significantly enhanced sensitivity compared to pure MoS₂. The best performance was at a MoS₂:CuPc weight ratio of 20:7. | mdpi.com |
| Electrochemical Sensor | Phthalocyanine Modified Electrodes | Drugs, pesticides, organic materials, metals | Phthalocyanines serve as effective modifiers for electrodes, enabling sensitive determination of various analytes. | researchgate.netnih.gov |
| Gas Sensor | Metal-decorated Phthalocyanine (MePc) Monolayer | Phosgene (B1210022) (COCl₂) | Theoretical studies show that Ru-doped phthalocyanine (RuPc) is a promising candidate for a highly sensitive phosgene sensor. | acs.org |
Gas Sensing Mechanisms and Performance (e.g., NH₃, NO₂)
Phthalocyanines are recognized as a prominent class of organic semiconductors for gas sensing applications due to their high thermal and chemical stability, extensive π-conjugated system, and the ability to have their properties tuned by changing the central metal atom. kashanu.ac.irresearchgate.net They exhibit notable sensitivity and selectivity towards various gases, including corrosive and toxic analytes like ammonia (B1221849) (NH₃) and nitrogen dioxide (NO₂). researchgate.netspmi.ru The interaction with these gases typically modulates the electrical conductivity of the phthalocyanine film, forming the basis of a sensor response. ucsd.edu
The general mechanism for p-type semiconductor phthalocyanines involves charge transfer between the analyte and the macrocycle. escholarship.org
Electron-donating gases , such as ammonia (NH₃), adsorb on the sensor surface and donate electrons to the phthalocyanine film. This process neutralizes the majority charge carriers (holes), leading to a decrease in conductivity (increase in resistance). ucsd.eduacs.org
Electron-accepting gases , like nitrogen dioxide (NO₂), withdraw electrons from the phthalocyanine ring. This generates additional holes, thereby increasing the film's conductivity (decreasing its resistance). ucsd.eduescholarship.org
Research on heterojunctions, such as those combining molybdenum disulfide (MoS₂) with copper phthalocyanine (CuPc), has demonstrated significant enhancements in gas sensing performance. mdpi.comnih.gov While not exclusively MoPc, these studies provide valuable insights into the synergistic effects that can be achieved. For instance, a MoS₂/CuPc composite sensor showed a dramatically increased response to various volatile organic compounds compared to pure MoS₂. mdpi.comnih.gov Similarly, other metallophthalocyanine-based sensors, when combined with materials like reduced graphene oxide (rGO), have shown exceptional sensitivity to NO₂ at concentrations as low as parts per billion (ppb). nih.gov
Table 1: Performance of Various Phthalocyanine-Based Gas Sensors
| Sensing Material | Analyte | Concentration | Response | Recovery Time | Reference |
|---|---|---|---|---|---|
| FePcF₁₆-rGO | NO₂ | 100 ppb | 15.14% | 60 s (with UV) | nih.gov |
| CuPc | NO₂ | 100 ppm | High | 142.6 s | kashanu.ac.ir |
| CoPc | NH₃ | 12 - 50 ppm | Stable in 10-70% RH | - | nih.gov |
| MoS₂/CuPc Heterojunction | Ethanol | 1000 ppm | ~1645 (relative response) | < 10 s | mdpi.comnih.gov |
| LuPc₂/Corrole (B1231805) Heterojunction | NH₃ | Down to 10 ppm | - | - | nih.gov |
Chemiresistive sensing is a primary transduction method for phthalocyanine-based gas sensors. escholarship.orgresearchgate.net The fundamental principle relies on the direct modulation of the material's electrical resistance upon chemical interaction with gas molecules. ucsd.edu A chemiresistive sensor typically consists of a thin film of the sensing material (e.g., MoPc) deposited onto a substrate with interdigitated electrodes. ucsd.edunih.gov
The transduction mechanism is initiated by the adsorption of analyte molecules onto the surface of the phthalocyanine film. escholarship.org This interaction is predominantly a surface phenomenon where charge transfer occurs. ucsd.edu
Adsorption and Interaction: The analyte molecule binds to active sites on the phthalocyanine. This interaction can be with the central metal ion (in this case, molybdenum) or the delocalized π-electron system of the macrocyclic ring. ucsd.eduresearchgate.net The strength and nature of this binding (e.g., Lewis acid-base interaction) are key determinants of the sensor's sensitivity and selectivity. acs.orgnih.gov
Charge Carrier Modulation: For a p-type semiconductor like most MPcs, conductivity is due to the presence of mobile positive charge carriers (holes). ucsd.edu As described previously, electron-donating analytes (e.g., NH₃) trap these holes, while electron-accepting analytes (e.g., NO₂) create more, altering the charge carrier density within the film. ucsd.eduescholarship.orgacs.org
Signal Output: A constant voltage is applied across the electrodes, and the resulting current is measured. The change in current (or calculated resistance) relative to the baseline in clean air serves as the sensor signal. ucsd.edunih.gov
This direct change in a fundamental electrical property makes the chemiresistive approach straightforward and suitable for creating simple, low-cost sensor devices. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the dynamic processes occurring at the interface of a sensor and its environment. up.ac.za While specific EIS studies on this compound are not extensively detailed in the provided context, the principles are widely applied to the broader class of phthalocyanine sensors. up.ac.za The technique involves applying a small sinusoidal AC voltage at varying frequencies and measuring the resulting current to determine the system's impedance.
Adsorption Dynamics: The adsorption of gas molecules onto the sensor surface alters the dielectric properties and charge transfer resistance at the film-gas interface. This is reflected as a change in the interfacial capacitance and resistance in the EIS model, providing insight into the rate and extent of molecule adsorption.
Desorption Dynamics: During the recovery phase, as gas molecules desorb from the surface, the impedance spectrum reverts towards its baseline state. The rate of this change can be used to study the kinetics of desorption, which is related to the binding energy between the analyte and the phthalocyanine film. researchgate.net
EIS, therefore, provides a more detailed picture than simple DC resistance measurements, helping to distinguish between bulk material properties and interfacial phenomena, which is crucial for understanding sensor mechanisms and optimizing performance. up.ac.za
Electrochemical and Photo-Electrochemical Sensing Applications
Beyond chemiresistors, this compound and its analogues are explored in electrochemical and photo-electrochemical sensors. nih.gov These devices leverage the electrocatalytic properties of the phthalocyanine molecule. up.ac.za
In an electrochemical sensor , a phthalocyanine film is used to modify a working electrode. nih.govresearchgate.net The MPc film acts as a catalyst, lowering the activation energy for the redox reaction of a specific target analyte. up.ac.za This allows the analyte to be oxidized or reduced at a lower potential than on a bare electrode, resulting in a measurable current that is proportional to the analyte's concentration. This approach is widely used for detecting species in liquid solutions, including drugs, pesticides, and organic materials. nih.govresearchgate.net
Photo-electrochemical sensors add another dimension by incorporating light as a stimulus. The fundamental principle is that light absorption by the phthalocyanine sensitizer (B1316253) can generate electron-hole pairs. These photo-generated charges can then participate in the electrochemical detection of the analyte, often leading to significantly enhanced sensitivity or novel detection capabilities. For example, UV light has been used to accelerate the recovery time of phthalocyanine-based NO₂ sensors, demonstrating how light can modulate the interaction between the sensor and the analyte. nih.gov The strong light-absorbing properties of phthalocyanines make them excellent candidates for such applications. mdpi.com
Impact of Thin Film Morphology and Molecular Orientation on Sensing Sensitivity and Selectivity
The performance of a phthalocyanine-based sensor is not solely dependent on the molecule's intrinsic properties but is critically influenced by the physical structure of the sensing film. escholarship.orgucsd.edu Thin film morphology—the size, shape, and arrangement of crystalline grains—and the orientation of the molecules within those grains have a profound impact on sensitivity and selectivity. squarespace.com
The method of film deposition, such as organic molecular beam epitaxy (OMBE) or spin-coating, and processing parameters like substrate temperature, can significantly alter the film's structure. escholarship.orgucsd.edu For instance, depositing iron phthalocyanine on a heated substrate can produce elongated grains with molecularly flat plateaus, whereas deposition at room temperature results in small, round grains. ucsd.edu These different morphologies directly affect the electronic properties and the number of available active sites for gas interaction.
Molecular orientation, which describes the tilt angle of the planar phthalocyanine molecules relative to the substrate, is particularly crucial. chemrxiv.orgresearchgate.net
Flat-lying (Face-on) Orientation: This configuration can maximize the interaction of the π-system with the substrate, which is shown to facilitate efficient charge transfer at interfaces, a desirable trait for heterojunction devices. chemrxiv.orgrsc.org
Tilted or Standing (Edge-on) Orientation: This arrangement can be favorable for charge transport between molecules stacked on top of each other, which is important for the performance of organic thin-film transistors. squarespace.com
A well-ordered film with a high degree of crystallinity, minimal grain boundaries, and an optimal molecular orientation provides more efficient pathways for charge transport and a more uniform and accessible surface for analyte interaction. squarespace.comrsc.org This leads to a stronger, more reproducible, and often faster sensor response. Conversely, a disordered film with many grain boundaries can trap charge carriers and hinder performance. squarespace.com
Humidity Sensing Properties
The response of phthalocyanine sensors to humidity (water vapor) is an important characteristic, both as a potential interferent for other gases and as a sensing property in its own right. nih.gov Research has shown that phthalocyanine-based devices can be highly sensitive to relative humidity (RH). nih.govresearchgate.net For example, heterojunctions of MoS₂ and CuPc exhibited a strong response to 98% RH. mdpi.com
The interaction with water molecules can significantly alter the conductivity of the phthalocyanine film. However, the effect of humidity can be complex. In some cases, the presence of humidity can interfere with or completely screen the sensor's response to a target analyte like ammonia, especially at RH levels above 10%. nih.gov In other systems, the sensor's response to the target gas remains stable across a wide range of humidity, making it suitable for real-world applications where humidity varies. nih.gov
The ability to detect humidity has been demonstrated in heterojunction devices combining lutetium bisphthalocyanine (LuPc₂) and corrole complexes, which showed a reversible and fast response in the 30-60% RH range. nih.govresearchgate.net This suggests that by carefully selecting the phthalocyanine and device structure, MoPc-based materials could be engineered specifically for humidity sensing applications.
Optoelectronic Applications Research
The strong absorption and emission of light, coupled with their semiconductor properties and stability, make this compound and its analogues highly valuable materials for optoelectronic devices. mdpi.com Research in this area is focused on applications such as organic solar cells (OSCs), organic phototransistors (OPTs), and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netacs.org
The function of these devices relies on the efficient conversion between light and electricity. researchgate.net
In photovoltaics and photodetectors , the phthalocyanine layer acts as a photoactive material that absorbs photons to create excitons (electron-hole pairs). These excitons must then be separated into free charge carriers that can be collected at the electrodes to generate a current. researchgate.netacs.org
In OLEDs , charge carriers are injected into the phthalocyanine layer, where they recombine to emit light.
This compound as Organic Semiconductors in Electronic Devices
Metal phthalocyanines (MPcs) are a well-established class of organic semiconductors, valued for their high thermal and chemical stability, and their tunable electronic properties achieved by varying the central metal atom. nih.govresearchgate.netnih.gov These materials form the active components in a range of electronic devices. nih.gov The electrical conductivity of thin films of phthalocyanines is a critical parameter for their application in electronic devices. For instance, studies on mixed thin films of copper phthalocyanine (CuPc) and nickel phthalocyanine (NiPc) have shown that the electrical resistance can be lower in mixed films compared to the pure compounds. researchgate.net The conduction mechanism in such films is often characterized by ohmic behavior at low voltages and space-charge limited conduction (SCLC) at higher voltages. researchgate.net
While specific data on the semiconductor properties of pure this compound thin films are not extensively documented in the reviewed literature, the general principles of MPc semiconductors apply. The performance of these materials is highly dependent on factors such as film morphology, crystal packing, and the presence of impurities. researchgate.net The electrical properties of thin films containing molybdenum, such as molybdenum trioxide (MoO₃), have been investigated, showing sensitivity to UV irradiation which can alter the conductivity by creating color centers through the trapping of free electrons at oxygen ion vacancies. ias.ac.in Although not directly related to this compound, these studies on other molybdenum-containing thin films highlight the potential for the electronic properties to be modulated by external stimuli. ias.ac.in
Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
Metal phthalocyanines are frequently utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netnih.govpdx.edu In OLEDs, MPcs can be used as the emitting layer, with the emission wavelength being influenced by the central metal. For example, heavy metal phthalocyanines like those of copper, palladium, and platinum have been used to achieve near-infrared emission from their triplet states. aip.org The efficiency of these devices is dependent on factors such as energy transfer from a host material to the phthalocyanine emitter. aip.org
This compound-Based Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors (OTFTs) are fundamental components of flexible and low-cost electronics, and metal phthalocyanines are a key class of materials used as the active semiconductor layer in these devices. nih.govsquarespace.com The performance of an OTFT is characterized by parameters such as the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (VT). squarespace.com The charge transport properties, chemical stability, and synthetic versatility of MPcs make them ideal candidates for OTFT applications. nih.gov
A review of recent advances in MPc-based OTFTs reveals a wide range of performance depending on the central metal, device architecture, and processing conditions. squarespace.comacs.org For example, solution-processed OTFTs based on a titanium oxide phthalocyanine (TiOPc) derivative have demonstrated mobility values as high as 0.96 cm² V⁻¹ s⁻¹. acs.org Similarly, unsubstituted copper phthalocyanine (CuPc) has been reported with mobilities in the range of 0.15 cm² V⁻¹ s⁻¹. researchgate.net While a comprehensive table of performance for various unmodified MPcs in OTFTs has been compiled, specific data for this compound is notably absent from these reviews, indicating a gap in the research literature. squarespace.comacs.org The general approach to improving OTFT performance involves strategies such as the introduction of solubilizing groups to the phthalocyanine periphery for solution processing and the use of templating layers to induce favorable molecular self-assembly. nih.gov
Photoinduced Electron Transfer Dynamics in Optoelectronic Heterostructures
The efficiency of optoelectronic devices based on heterostructures relies heavily on the dynamics of photoinduced electron transfer at the interface between different materials. Understanding these dynamics is crucial for optimizing device performance. Theoretical studies, such as those employing density functional theory (DFT) and nonadiabatic dynamics simulations, provide valuable insights into these ultrafast processes. acs.orgnih.gov
A study on the interface between zinc phthalocyanine (ZnPc) and molybdenum disulfide (MoS₂) offers a model for understanding electron transfer in heterostructures involving phthalocyanines and molybdenum-containing materials. acs.orgnih.gov In this system, the photoexcitation of ZnPc leads to the transfer of an electron to the MoS₂ layer. This process is thermodynamically favorable as the lowest unoccupied molecular orbital (LUMO) of ZnPc is higher in energy than the conduction band minimum (CBM) of MoS₂. acs.orgnih.gov The simulations reveal an ultrafast electron transfer on a timescale of approximately 10 femtoseconds. acs.orgnih.gov This rapid transfer is facilitated by the vibronic coupling between the electronic states of ZnPc and MoS₂, which is enhanced by specific vibrational modes of both the phthalocyanine and the molybdenum disulfide. acs.orgnih.gov
| Parameter | Value | Significance |
|---|---|---|
| Adsorption Orientation | Parallel | Indicates weak van der Waals interaction between ZnPc and MoS₂. acs.orgnih.gov |
| LUMO (ZnPc) - CBM (MoS₂) Energy Difference | 0.27 eV | Drives the thermodynamically favorable electron transfer from ZnPc to MoS₂. acs.orgnih.gov |
| Electron Transfer Timescale | ~10 fs | Demonstrates an ultrafast charge separation process. acs.orgnih.gov |
| Key Vibrational Modes | Low-frequency out-of-plane (MoS₂), low- and high-frequency in-plane and out-of-plane (ZnPc) | These vibrations regulate and facilitate the interfacial electron transfer. acs.orgnih.gov |
These theoretical insights are crucial for designing novel heterostructures with optimized charge transfer properties for applications in photovoltaics and photocatalysis. acs.orgnih.gov For instance, constructing an S-scheme heterojunction between copper phthalocyanine (CuPc) and molybdenum disulfide with sulfur vacancies has been shown to enhance visible-light photocatalytic CO₂ reduction. nih.gov
Photo-physical and Photochemical Properties for Reactive Oxygen Species Generation (e.g., Singlet Oxygen)
Phthalocyanines are well-known for their ability to act as photosensitizers, which upon absorption of light can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂). mdpi.commdpi.com This property is the basis for their application in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. mdpi.com The efficiency of a photosensitizer is determined by its photophysical and photochemical properties, including its fluorescence quantum yield (ΦF) and, more importantly for PDT, its singlet oxygen quantum yield (ΦΔ). mdpi.comrsc.org
The generation of ROS typically occurs through two mechanisms. In the Type I mechanism, the excited photosensitizer reacts directly with a substrate to produce radicals. In the Type II mechanism, the photosensitizer in its excited triplet state transfers energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). mdpi.com The effectiveness of a phthalocyanine as a Type II photosensitizer is therefore dependent on the properties of its triplet state. While specific studies on the ROS generation capabilities of this compound are limited in the reviewed literature, research on other metallophthalocyanines provides a framework for understanding the key parameters. For example, studies on zinc(II) phthalocyanine derivatives have demonstrated high triplet and singlet oxygen quantum yields, making them promising candidates for PDT. rsc.org The nature of the central metal ion and peripheral substituents can significantly influence these properties. researchgate.net
The lifetime of the excited triplet state (τT) is a crucial factor in determining the efficiency of singlet oxygen generation. A longer triplet lifetime allows for a greater probability of interaction with molecular oxygen. The properties of the triplet state are influenced by the central metal atom in the phthalocyanine macrocycle. For instance, a study on phenoxy-phthalocyanines showed that the lifetime of the first triplet excited state is longer for the zinc-containing derivative (12.8 µs) compared to the metal-free version (10.1 µs) under the same conditions. nih.gov
The solvent environment can also have a significant impact on the photophysical properties of phthalocyanines. For example, the fluorescence and triplet state properties of sulfonated titanyl phthalocyanine (TiOPcS₄) are markedly different in dimethyl sulfoxide (B87167) (DMSO) compared to aqueous solutions. researchgate.net In DMSO, TiOPcS₄ exhibits a longer triplet lifetime (252 µs) and a higher singlet oxygen quantum yield (0.49) than in water. researchgate.net This highlights the importance of the solvent in modulating the excited state dynamics and, consequently, the photosensitizing efficiency. While direct experimental data on the effect of solvent polarity on the triplet-state lifetime of this compound is not available in the provided search results, it is expected that similar dependencies would be observed.
| Compound | Solvent | Triplet Lifetime (τT) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|---|
| 2, 9, 16, 23-phenoxy-phthalocyanine-zinc (Pc2) | Not specified | 12.8 µs | Not reported | nih.gov |
| 2, 9, 16, 23-phenoxy-phthalocyanine (Pc1) | Not specified | 10.1 µs | Not reported | nih.gov |
| Titanyl Phthalocyanine (TiOPc) | DMSO | Not reported | Not reported | researchgate.net |
| Sulfonated Titanyl Phthalocyanine (TiOPcS₄) | DMSO | 252 µs | 0.49 | researchgate.net |
| Sulfonated Titanyl Phthalocyanine (TiOPcS₄) | Aqueous solution | 60 µs | 0.13 | researchgate.net |
To gain a deeper understanding of the photophysical and photochemical processes in phthalocyanines, advanced spectroscopic techniques such as time-resolved fluorescence spectroscopy and electron paramagnetic resonance (EPR) are employed. Time-resolved fluorescence spectroscopy can measure the fluorescence lifetimes of the excited singlet state, providing information about the rates of radiative and non-radiative decay processes. For example, studies on disulphonated aluminium phthalocyanine (AlS₂Pc) have used this technique to measure fluorescence lifetimes in various environments, including when bound to proteins and within cultured cells. nih.gov
EPR spectroscopy is a powerful tool for studying paramagnetic species, including the triplet states of molecules and systems containing transition metals with unpaired electrons. researchgate.netnih.gov EPR can provide detailed information about the electronic structure and environment of the paramagnetic center. nih.govnih.gov In the context of molybdenum-containing systems, EPR has been extensively used to study the molybdenum center in various enzymes. researchgate.netnih.govnih.gov While EPR studies specifically targeting the photoexcited triplet state of this compound were not found in the search results, the technique is highly relevant for probing its electronic properties, especially given that molybdenum can exist in paramagnetic oxidation states. The combination of EPR with theoretical computations can provide accurate analysis of magnetic parameters, leading to high-resolution structural information. researchgate.net
Theoretical Calculations of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a critical parameter in photochemistry, quantifying the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. Theoretical calculations, often employing density functional theory (DFT), are instrumental in predicting and understanding the photophysical properties of molecules like this compound (Mo-Pc). These calculations provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the energy gap and the potential for intersystem crossing to the triplet state—a prerequisite for singlet oxygen generation.
For metallophthalocyanines, the nature of the central metal ion significantly influences the ΦΔ. Theoretical studies on similar phthalocyanine complexes, such as those with zinc (Zn) and copper (Cu), have shown that the electronic configuration of the metal plays a key role. unirioja.es For instance, calculations on zinc tetracarboxy-phthalocyanine (TcPcZn) and copper tetracarboxy-phthalocyanine (TcPcCu) revealed HOMO-LUMO energy gaps of 2.15 eV and 2.14 eV, respectively. unirioja.es While experimental results for these specific compounds showed ΦΔ values of 0.37 for TcPcZn and 0.25 for TcPcCu, highlighting the influence of the metal center, specific theoretical ΦΔ values for this compound are not extensively documented in the provided search results. unirioja.es However, it is established that paramagnetic ions like Cu2+ tend to be less efficient sensitizers than diamagnetic ions, a factor that would be considered in theoretical models of Mo-Pc. unirioja.es
Nuclear Medicine Applications Research (Target Material Focus)
This compound (Mo-Pc) has emerged as a promising target material in the field of nuclear medicine, specifically for the production of high specific activity Molybdenum-99 (⁹⁹Mo). researchgate.netresearchgate.netugm.ac.id ⁹⁹Mo is the parent isotope of Technetium-99m (⁹⁹mTc), the most widely used radioisotope in diagnostic imaging. koreascience.krnih.goviaea.org The research in this area is driven by the need for alternative production methods to the conventional fission of highly enriched uranium (HEU), aiming to enhance the specific activity and simplify the production process. ugm.ac.id
This compound as a Target Material for High Specific Activity Molybdenum-99 (⁹⁹Mo) Production
This compound is investigated as a target material primarily for the production of ⁹⁹Mo via the (n,γ) reaction on ⁹⁸Mo. researchgate.netugm.ac.id The key advantage of using Mo-Pc lies in its ability to facilitate the separation of the desired ⁹⁹Mo from the bulk target material through the Szilard-Chalmers effect, leading to a product with high specific activity. researchgate.netugm.ac.id In a preliminary study, the irradiation of one gram of Mo-Pc at a neutron flux of 3.5x10¹² n cm⁻² s⁻¹ resulted in a ⁹⁹Mo solution with a specific activity of 682.35 mCi/g Mo. researchgate.netugm.ac.id This represents a significant increase in specific activity compared to traditional methods.
Recoil Reactions and the Szilard-Chalmers Effect in this compound
The Szilard-Chalmers effect is a phenomenon in nuclear chemistry where a nuclear reaction, such as neutron capture, imparts sufficient recoil energy to the newly formed radioactive atom to break its chemical bonds within the parent molecule. union.eduoxfordreference.comoxfordreference.com In the case of Mo-Pc, when a ⁹⁸Mo atom captures a neutron to become ⁹⁹Mo, the emission of prompt gamma rays causes the ⁹⁹Mo nucleus to recoil. union.eduoxfordreference.com This recoil energy is often greater than the chemical bond energy holding the molybdenum atom within the phthalocyanine macrocycle, causing the ⁹⁹Mo to be ejected from the Mo-Pc molecule. union.eduoxfordreference.comslideshare.net
This process, also known as a "hot atom" reaction, results in the ⁹⁹Mo existing in a different chemical form from the stable ⁹⁸Mo still bound within the intact Mo-Pc molecules. oxfordreference.comslideshare.net This chemical difference is the basis for subsequent separation, allowing for the isolation of the high specific activity ⁹⁹Mo from the bulk target material. slideshare.netijisrt.com For a successful Szilard-Chalmers process, several conditions must be met: the target material must have a sufficient cross-section for the nuclear reaction, the recoil energy must be adequate for bond rupture, the freed radioactive atom should not readily recombine with the target molecules, and an effective chemical separation method must be available. union.edu
Comparative Studies with Conventional Molybdenum Oxide (MoO₃) Targets
Comparative studies have demonstrated the significant advantages of using Mo-Pc targets over conventional molybdenum trioxide (MoO₃) targets for ⁹⁹Mo production. The primary benefit is the substantially higher specific activity achievable with Mo-Pc. In one study, the specific activity of ⁹⁹Mo produced from a Mo-Pc target was found to be 254.61 times higher than that obtained from a standard MoO₃ target under similar irradiation conditions. researchgate.netugm.ac.id This is attributed to the successful separation of the recoiled ⁹⁹Mo from the bulk Mo-Pc target, a process not feasible with simple MoO₃ targets where the product and target are chemically identical. researchgate.netugm.ac.id
Furthermore, the enrichment factor, which is a measure of the increase in the concentration of the desired radioisotope relative to the stable isotopes, was reported to be 322.53 times for the Mo-Pc method under optimized extraction conditions. researchgate.net This high enrichment factor is a direct consequence of the Szilard-Chalmers effect in the Mo-Pc complex.
Table 1: Comparison of Mo-Pc and MoO₃ Targets for ⁹⁹Mo Production
| Parameter | This compound (Mo-Pc) | Molybdenum Trioxide (MoO₃) | Reference |
| Specific Activity | 682.35 mCi/g Mo | ~2.68 mCi/g Mo (calculated) | researchgate.netugm.ac.id |
| Enrichment Factor | 322.53 | Not Applicable | researchgate.net |
| Separation Principle | Szilard-Chalmers Effect | Direct Irradiation | researchgate.netugm.ac.id |
Radiochemical Dissolution and Extraction Methodologies for ⁹⁹Mo from Irradiated Mo-Pc
Following irradiation, the key step in obtaining high specific activity ⁹⁹Mo is the efficient separation of the recoiled ⁹⁹Mo atoms from the bulk Mo-Pc target. Research has focused on developing effective dissolution and extraction methods to achieve this.
A developed methodology involves the dissolution of the irradiated Mo-Pc target in an organic solvent, followed by the extraction of the aqueous ⁹⁹Mo. researchgate.netresearchgate.netugm.ac.id Tetrahydrofuran (THF) has been identified as a suitable solvent for dissolving the Mo-Pc. researchgate.netugm.ac.id The subsequent extraction of the ⁹⁹Mo is performed using an aqueous solution of sodium hydroxide (B78521) (NaOH). researchgate.netresearchgate.netugm.ac.id
Optimization studies have been conducted to determine the most efficient extraction conditions. It was found that using 3M NaOH at a volume ratio of 1:5 (NaOH solution to THF solution) with an extraction time of one hour was optimal. researchgate.net Under these conditions, an extraction yield of 54.21% was achieved, with a radiochemical purity of 95% for the extracted ⁹⁹Mo, which is in the form of molybdate (B1676688) (⁹⁹MoO₄)²⁻. researchgate.net
Table 2: Optimized Extraction Conditions for ⁹⁹Mo from Irradiated Mo-Pc
| Parameter | Optimal Condition | Result | Reference |
| Extraction Reagent | 3M Sodium Hydroxide (NaOH) | - | researchgate.net |
| Volume Ratio (NaOH:THF) | 1:5 | - | researchgate.net |
| Extraction Time | 1 hour | - | researchgate.net |
| Extraction Yield | 54.21% | - | researchgate.net |
| Radiochemical Purity | 95% (as ⁹⁹MoO₄²⁻) | - | researchgate.net |
Comparative Research Analysis with Other Metallophthalocyanines
Comparative Catalytic Activity and Electronic Properties with Other MPcs
The catalytic and electronic properties of metallophthalocyanines are intrinsically linked to the d-orbitals of the central metal atom. The varied oxidation states and electronic configurations of transition metals like molybdenum, iron, cobalt, and nickel lead to a wide range of catalytic activities and electronic behaviors across the MPc family. researchgate.netcapes.gov.br
The catalytic activity of MPcs is often evaluated in electrochemical reactions such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and hydrogen evolution reaction (HER). The activity generally follows volcano-type correlations where the binding energy of reaction intermediates is a key descriptor. researchgate.net For instance, in the reduction of nitric oxide (NO), the catalytic activity sequence was found to be NiPc > CoPc > CuPc > MnPc > FePc, while for the decomposition of NO, the sequence is MnPc > FePc > CuPc > NiPc > CoPc. capes.gov.br The specific activity of MoPc is an area of ongoing research, but it is expected that its multiple accessible oxidation states would render it catalytically active for various redox reactions. The electronic structure of the central metal, particularly the filling of its d-orbitals, dictates the molecule's redox potential and its ability to activate substrates. researchgate.net
The electronic properties of MPcs are also highly dependent on the central metal. The interaction between the metal d-orbitals and the phthalocyanine (B1677752) ligand's π-orbitals determines the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This, in turn, affects the material's conductivity, charge transport capabilities, and suitability for electronic devices. ucsd.edu Studies on various MPcs (M = Fe, Co, Ni, Cu, Zn, Mg) show distinct electronic structures, which has a direct impact on their performance in applications like organic thin-film transistors (OTFTs). researchgate.netrsc.org For example, the stability of electrical properties in OTFTs under varying temperatures is greater for AlClPc and TiOPc compared to divalent MPcs like ZnPc, FePc, and CoPc. rsc.org
| Property | Comparative Finding | Involved Metallophthalocyanines |
| Catalytic Activity (NO Reduction) | Activity Sequence: NiPc > CoPc ⪢ CuPc > MnPc > FePc. capes.gov.br | NiPc, CoPc, CuPc, MnPc, FePc |
| Catalytic Activity (NO Decomposition) | Activity Sequence: MnPc > FePc ⪢ CuPc > NiPc > CoPc. capes.gov.br | MnPc, FePc, CuPc, NiPc, CoPc |
| Electronic Property (OTFT Stability) | AlClPc and TiOPc show more stable electrical properties with temperature changes compared to most divalent MPcs. rsc.org | AlClPc, TiOPc, ZnPc, FePc, CoPc, MgPc |
Differential Spectroscopic Signatures (e.g., UV-Vis Absorption) among Various MPcs
The UV-visible absorption spectra of metallophthalocyanines are characterized by two main features: the intense Q-band in the visible region (around 600-800 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). researchgate.netacs.org These bands arise from π-π* electronic transitions within the phthalocyanine macrocycle. The precise position and intensity of these bands are sensitive to the central metal ion, axial ligands, and the molecule's aggregation state. researchgate.netresearchgate.net
A comparison of the UV-Vis spectra for different MPcs reveals distinct shifts in the Q-band. For example, in a series of peripherally substituted phthalocyanines, the Q-band positions were observed in the order of ZnPc > NiPc > CoPc. researchgate.net This is attributed to the influence of the central metal on the energy levels of the phthalocyanine's frontier orbitals. The metal-free phthalocyanine (H₂Pc) typically shows a split Q-band due to its lower D₂h symmetry, whereas most MPcs exhibit a single, unsplit Q-band, indicative of their higher D₄h symmetry. researchgate.net
The aggregation of MPc molecules, which is common in thin films, also significantly affects the spectra, often causing a broadening or splitting of the Q-band. The nature of these spectral changes depends on the specific arrangement of the molecules (e.g., co-facial or slipped-stack).
| Metallophthalocyanine | Typical Q-Band Region (nm) | Typical Soret (B) Band Region (nm) | Notes |
| General MPcs | 600-800 acs.org | 300-400 acs.org | The central metal ion causes slight shifts in the band positions. researchgate.net |
| ZnPc | Shifts to higher energy compared to CoPc and NiPc in some derivatives. researchgate.net | ~350 | Often used as a standard for comparison. |
| NiPc | Shifts to intermediate energy compared to ZnPc and CoPc in some derivatives. researchgate.net | ~330 | Exhibits stable electronic properties. rsc.org |
| CoPc | Shifts to lower energy compared to ZnPc and NiPc in some derivatives. researchgate.net | ~320 | Shows significant shifts in electrical properties with temperature. rsc.org |
| H₂Pc (Metal-Free) | Split Q-band due to lower symmetry. | ~340 | Serves as a baseline for the effect of metal insertion. |
Comparative Studies of Structural and Interfacial Interactions (e.g., on MoS₂, Graphene)
The interaction of metallophthalocyanines with substrates like molybdenum disulfide (MoS₂) and graphene is crucial for the performance of hybrid electronic and optoelectronic devices. These interactions are non-covalent and are influenced by the central metal atom of the MPc and the nature of the substrate. acs.orgnih.gov
Studies on monolayer MoS₂ have shown that the adsorption of MPc molecules like titanyl phthalocyanine (TiOPc) and copper phthalocyanine (CuPc) can modulate the electronic and optical properties of the MoS₂. acs.org This interaction leads to charge transfer between the MPc and the MoS₂ layer, effectively doping the MoS₂. acs.orgrsc.org For instance, both TiOPc and CuPc can turn MoS₂ into an n-type semiconductor. acs.org The adsorption of MPcs also enhances the light absorption of MoS₂. acs.org Density functional theory (DFT) calculations have been employed to understand the electronic structure of mixed-dimensional MPc-MoS₂ heterojunctions. anl.gov
On graphene, the interaction strength and molecular orientation of MPcs also vary with the central metal. For MPcs with Ni, Cu, and Zn, the molecule-substrate coupling is relatively weak. In contrast, for FePc and CoPc, the interaction is much stronger, primarily through the central metal atom. nih.gov This difference in interaction strength affects how effectively the graphene layer can decouple the MPc molecule from an underlying metallic substrate. nih.gov The orientation of the MPc molecules (lying flat or standing) on the substrate is determined by the balance between molecule-substrate and intermolecular interactions. nih.govresearchgate.net For example, FePc has been shown to adsorb in a flat-lying configuration on silver substrates, with significant hybridization between the Fe 3d orbitals and the substrate's electronic states. nih.gov
| MPc | Substrate | Key Interaction Findings |
| CuPc, TiOPc | MoS₂ | Strong non-covalent interaction; charge transfer leads to n-type doping of MoS₂; enhanced light absorbance. acs.org |
| CuPc, NiPc, ZnPc | Graphene | Weaker molecule-substrate interaction; graphene can effectively decouple the MPc from an underlying metal. nih.gov |
| FePc, CoPc | Graphene | Stronger molecule-substrate interaction mediated by the central metal atom. nih.gov |
| FePc | Ag(111) | Flat-lying adsorption with hybridization between Fe 3d orbitals and substrate states. nih.gov |
Differences in Electronic Band Gaps and Semiconductor Characteristics Across MPcs
The electronic band gap, or the energy difference between the HOMO and LUMO levels, is a critical parameter that defines the semiconductor characteristics of metallophthalocyanines. This gap is highly tunable by changing the central metal ion and by adding axial ligands. acs.org
Different metal centers alter the HOMO and LUMO energy levels, thereby changing the band gap. For instance, theoretical calculations on CoPc and cobalt octaethylporphyrin (CoOEP) doped with TCNQ showed that the CoOEP-TCNQ system had a smaller band gap (0.89 eV theoretical, 1.98 eV experimental) compared to the CoPc-TCNQ system, indicating better semiconductor behavior for the former under those conditions. mdpi.com
The introduction of axial ligands to the central metal can also significantly modify the electronic properties. DFT studies on tin phthalocyanine (SnPc) and its axially substituted derivatives (e.g., F₂SnPc, Cl₂SnPc) revealed that the axial ligands lower the HOMO and LUMO energies. acs.org This can change the nature of the semiconductivity from p-type for SnPc to n-type for its axially ligated counterparts by altering the electron and hole injection barriers. acs.org Similarly, OVPc (vanadyl phthalocyanine) is a p-type semiconductor, while Cl₂TiPc is predicted to be an n-type semiconductor due to differences in their electronic affinities. acs.org These modifications allow for the rational design of MPc-based materials for specific semiconductor applications, such as in organic field-effect transistors (OFETs). acs.orgresearchgate.net
| Compound/System | Band Gap (eV) | Semiconductor Type | Key Influencing Factor |
| SnPc | Varies | p-type acs.org | Central metal and lack of axial ligands. acs.org |
| F₂SnPc, Cl₂SnPc | Varies | n-type acs.org | Introduction of axial ligands lowers HOMO/LUMO energies. acs.org |
| OVPc | Varies | p-type acs.org | Lower electronegativity of V(IV) compared to Sn(IV). acs.org |
| Cl₂TiPc | Varies | n-type acs.org | Large electronic affinity. acs.org |
| CoOEP-TCNQ | 1.98 (Experimental) mdpi.com | Ohmic resistor behavior. mdpi.com | Smaller band gap compared to CoPc-TCNQ. mdpi.com |
| CoPc-TCNQ | Varies | Ohmic at low voltage, SCLC at high voltage. mdpi.com | Larger band gap compared to CoOEP-TCNQ. mdpi.com |
Future Research Directions and Emerging Challenges in Molybdenum Phthalocyanine Chemistry
Development of Novel Molybdenum Phthalocyanine (B1677752) Derivatives and Peripheral Functionalizations
The development of novel molybdenum phthalocyanine derivatives is a cornerstone for advancing their application. Unsubstituted phthalocyanines are notoriously insoluble, which severely hampers their processing and characterization. acs.org Future research is intensely focused on peripheral functionalization—the attachment of specific chemical groups to the outer edges of the phthalocyanine ring—to enhance solubility and tailor their properties for specific applications. mdpi.com
The introduction of bulky or long-chain substituents can dramatically improve solubility in common organic solvents. acs.orgmdpi.com For instance, research on soluble molybdenum(V) imido phthalocyanines has been successful by incorporating methyl groups onto the periphery of the macrocycle. acs.org This strategy not only overcomes solubility issues but also allows for detailed solution-phase studies, which are crucial for understanding intrinsic molecular properties.
Beyond solubility, functional groups can be selected to introduce new capabilities. mdpi.com For example, attaching electron-donating or electron-withdrawing groups can modulate the electronic structure of the Mo-Pc core, thereby tuning its redox potentials and optical absorption characteristics. mdpi.comnih.gov The synthesis of phthalonitriles bearing these functional groups is a key intermediate step in producing peripherally substituted phthalocyanines. nih.govnih.gov A significant challenge lies in developing synthetic routes that are both high-yielding and selective, especially for creating asymmetrically substituted phthalocyanines, which could lead to materials with unique directional properties.
Advanced Mechanistic Elucidation in Catalysis and Sensing Phenomena
While this compound has demonstrated significant potential in catalysis and chemical sensing, a deep, mechanistic understanding of these processes is often still in its infancy. Future research must prioritize the elucidation of the precise molecular-level interactions that govern these phenomena.
In catalysis, Mo-Pc is attractive because the central molybdenum ion can exist in multiple oxidation states (e.g., Mo(IV), Mo(V), Mo(VI)), enabling its participation in complex redox reactions. acs.orgcapes.gov.br The mechanism often involves the central metal acting as the primary site for substrate binding and activation. mdpi.com For many metallophthalocyanines, catalytic cycles are understood to involve changes in the metal's oxidation state. mdpi.com Advanced computational methods, such as Density Functional Theory (DFT), are becoming indispensable tools for mapping these reaction pathways, identifying transition states, and understanding how peripheral and axial ligands influence catalytic activity. rsc.orgnih.gov
In the realm of sensing, the mechanism is believed to involve the direct interaction of analyte molecules with the phthalocyanine. nih.gov For metallophthalocyanines like cobalt phthalocyanine, the analyte can coordinate directly with the central metal ion, altering the electronic properties of the material and leading to a measurable change in conductivity. nih.gov For other systems, such as heterojunctions between copper phthalocyanine and molybdenum disulfide, the interface between the two materials becomes the active sensing site. mdpi.comnih.gov A key challenge is to move beyond empirical observations to a predictive understanding, which would allow for the rational design of Mo-Pc-based sensors with high selectivity and sensitivity towards specific target analytes.
Investigation of Sustainable and Green Synthesis Protocols
Traditional synthesis methods for phthalocyanines often rely on high-boiling-point organic solvents and harsh reaction conditions, posing significant environmental concerns. kemdikbud.go.id A major thrust in modern chemistry is the development of sustainable and green synthetic protocols, and Mo-Pc synthesis is no exception.
A promising green alternative is the use of solid-state or solvent-free reactions. kemdikbud.go.id Research has demonstrated the successful synthesis of this compound through a solid-state reaction between ammonium (B1175870) heptamolybdate and phthalonitrile (B49051) at an optimal temperature of 300 °C for 3 hours. kemdikbud.go.id This method eliminates the need for hazardous solvents, simplifies the purification process, and can lead to high yields. The reaction proceeds through the cyclotetramerization of phthalonitrile, templated by the molybdenum ion.
The table below summarizes the optimized conditions for the solid-state synthesis of Mo-Pc.
| Parameter | Optimal Value | Outcome |
| Reactants | Ammonium Heptamolybdate, Phthalonitrile | Forms Mo-Pc complex |
| Temperature | 300 °C | Maximizes yield and desired bond formation |
| Time | 3 hours | Ensures completion of reaction |
| Yield | > 84% | High efficiency under optimal conditions |
| Sublimation Temp. | 400 °C | Indicates high thermal stability |
This interactive table summarizes key parameters from the solid-state synthesis of this compound. kemdikbud.go.id
Future work in this area will likely focus on further reducing the reaction temperature, exploring microwave-assisted synthesis to shorten reaction times, and investigating the use of bio-based starting materials to create a fully sustainable production lifecycle.
Integration of this compound into Next-Generation Organic Electronic Devices
Metal phthalocyanines (MPcs) are a well-established class of organic semiconductors used in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.orgrsc.orgresearchgate.net Their excellent chemical and thermal stability, coupled with their tunable electronic properties, makes them highly attractive for these applications. researchgate.net While much of the existing research has focused on copper, zinc, or silicon phthalocyanines, this compound presents a unique opportunity due to its multiple accessible oxidation states, which could be exploited in novel device architectures. acs.org
The performance of an OTFT is heavily dependent on the charge carrier mobility of the semiconductor layer. For MPcs, this is influenced by the choice of the central metal and the molecular packing in the solid state. researchgate.net The ability to functionalize the periphery of the Mo-Pc molecule will be critical for controlling this packing and, consequently, for optimizing device performance. acs.org
A significant challenge is the controlled deposition of high-quality, crystalline thin films of Mo-Pc, which is essential for efficient charge transport. researchgate.net Techniques such as organic molecular beam epitaxy and solution-shearing are being explored for other MPcs and could be adapted for newly developed soluble Mo-Pc derivatives. The integration of Mo-Pc into heterostructures, for example with transition metal dichalcogenides like MoS₂, is another promising avenue for creating devices with novel functionalities. helmholtz-berlin.de
Precise Tailoring of Interfacial Interactions for Enhanced Performance and Stability
The performance of any electronic or catalytic device is critically dependent on the nature of the interface between the active material and its surroundings (e.g., an electrode, a substrate, or other molecules). For this compound, understanding and controlling these interfacial interactions is a key challenge for enhancing performance and ensuring long-term stability.
Research on other metallophthalocyanines has shown that the interaction at the interface can dictate molecular orientation, energy level alignment, and charge transfer efficiency. acs.orgnmt.edu For example, studies of phthalocyanines on molybdenum disulfide (MoS₂) and titanium nitride (TiN) have revealed that charge can be transferred between the substrate and the molecule, fundamentally altering the electronic properties of the system. helmholtz-berlin.denmt.edunih.gov Density Functional Theory (DFT) calculations have shown that copper phthalocyanine can adsorb strongly onto a TiN substrate, with a significant transfer of electrons from the substrate to the molecule. nmt.edu
The orientation of the Mo-Pc molecules at an interface is also crucial. A "standing-up" orientation might be favorable for charge transport across a device, while a "lying-down" orientation could be better for catalytic applications where the central metal needs to be accessible. acs.org Future research will involve using advanced surface science techniques, such as X-ray photoelectron spectroscopy (XPS) and angle-resolved photoelectron spectroscopy (ARPES), to probe these interfaces. helmholtz-berlin.denmt.edu The goal is to develop methods, such as the use of self-assembled monolayers, to precisely control the interfacial structure and thereby optimize device characteristics like charge injection barriers and operational stability.
Addressing Unresolved Mechanistic Questions in Photochemical Applications
This compound's strong absorption in the visible and near-infrared regions of the spectrum makes it a candidate for various photochemical applications, including photodynamic therapy (PDT), where a photosensitizer generates cytotoxic reactive oxygen species (ROS) upon light activation. The fundamental mechanism involves the absorption of a photon, which promotes the Mo-Pc molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state, which can transfer its energy to molecular oxygen to create highly reactive singlet oxygen.
Despite this general understanding, many mechanistic questions remain unresolved. A primary challenge is to quantify how different peripheral and axial ligands on the Mo-Pc molecule affect the efficiency of intersystem crossing and the quantum yield of singlet oxygen generation. nih.gov While it is known that substituents can tune the photophysical properties, predicting these effects a priori is difficult. nih.govnih.gov
Another critical unresolved area is the mechanism of photodegradation. While phthalocyanines are generally robust, they can degrade under intense irradiation, limiting the lifetime of devices or the efficacy of therapeutic treatments. Understanding the pathways through which photodegradation occurs is essential for designing more stable and resilient Mo-Pc derivatives. Advanced time-resolved spectroscopic techniques are needed to probe the transient species and intermediate steps involved in both the desired photochemical reactions and the undesired degradation pathways. The role of the central molybdenum atom, with its variable oxidation states, in these photochemical processes is a particularly complex and important area for future investigation. capes.gov.br
Q & A
Q. What are the established synthesis methods for Molybdenum phthalocyanine (MoPc) thin films, and how do process parameters influence their structural properties?
MoPc thin films are commonly synthesized via thermal evaporation under high vacuum conditions (10⁻⁴ Pa) using a molybdenum boat. Key parameters include substrate temperature (typically room temperature), deposition rate (e.g., 2.5 Å/s), and film thickness control (e.g., 152 nm), monitored via quartz crystal thickness sensors . Structural characterization often employs X-ray diffraction (XRD) to assess crystallinity and scanning electron microscopy (SEM) for morphology. Researchers should systematically vary deposition rates to study crystallinity changes, as higher rates may induce amorphous phases .
Q. Which characterization techniques are critical for analyzing MoPc’s optical and electronic properties?
UV-Vis spectroscopy is essential for studying absorption spectra (e.g., Q-band transitions at ~600–700 nm), while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. Electrochemical methods like cyclic voltammetry (CV) evaluate redox behavior, and XRD determines crystallographic structure. For reproducibility, cross-validate results with multiple techniques—e.g., correlate optical bandgaps (from UV-Vis) with electrochemical HOMO-LUMO levels .
Q. How can researchers ensure purity and reproducibility in MoPc synthesis?
Follow strict protocols for precursor purification (e.g., sublimation) and document parameters like vacuum stability, heating rates, and substrate cleaning. Reproducibility requires detailed supplemental data on experimental conditions (e.g., pressure fluctuations, boat material interactions). Reference established methodologies from peer-reviewed studies, avoiding non-standardized commercial protocols .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported electrocatalytic efficiencies of MoPc-based materials?
Contradictions often arise from variations in functionalization temperatures, doping ratios, or electrochemical testing conditions (e.g., pH, scan rates). To isolate variables:
Q. How can metal doping (e.g., Ni, Cu) enhance MoPc’s catalytic activity for hydrogen evolution reactions (HER)?
Bimetallic or trimetallic systems (e.g., Ni-MoPc or Cu-Ni-MoPc) improve charge transfer and active sites. Methodology:
- Co-evaporate or co-sputter metal precursors during thin-film deposition.
- Optimize doping ratios (e.g., 5–20 wt%) via energy-dispersive X-ray spectroscopy (EDS).
- Evaluate HER activity using rotating disk electrode (RDE) setups to mitigate diffusion limitations. Studies show trimetallic systems reduce overpotential by ~30% compared to monometallic MoPc .
Q. What interdisciplinary approaches integrate MoPc with novel substrates (e.g., graphene, MXenes) for optoelectronic applications?
- Hybrid Fabrication : Spin-coat MoPc onto CVD-grown graphene, followed by annealing (200–400°C) to enhance interfacial adhesion.
- Characterization : Use Raman spectroscopy to monitor strain effects and Kelvin probe force microscopy (KPFM) for work function mapping.
- Challenges : Address solvent compatibility (e.g., avoid dissolving MoPc during graphene transfer) and optimize layer thickness to balance conductivity and light absorption .
Methodological Guidance for Data Analysis
Q. How should researchers resolve contradictions between theoretical models and experimental data for MoPc’s charge transport properties?
- Cross-Validation : Compare density functional theory (DFT) simulations with experimental Hall effect measurements.
- Error Analysis : Quantify instrumental uncertainties (e.g., ±5% in conductivity probes) and model approximations (e.g., ignoring solvent effects in simulations).
- Case Study : If DFT predicts higher carrier mobility than observed, re-examine assumptions (e.g., defect density, interfacial traps) via TEM and X-ray photoelectron spectroscopy (XPS) .
Q. What statistical frameworks are suitable for analyzing MoPc’s structure-property relationships across large datasets?
- Multivariate Regression : Correlate synthesis parameters (e.g., thickness, doping) with optical/electronic outputs.
- Machine Learning : Train models on open-source datasets (e.g., Materials Project) to predict bandgaps or HER activity.
- Pitfalls : Avoid overfitting by validating models with independent datasets and reporting confidence intervals .
Ethical and Reproducibility Considerations
Q. How can researchers ethically share MoPc-related data while protecting intellectual property?
- Data Deposition : Use repositories like Figshare or Zenodo with CC-BY licenses for non-sensitive data.
- Patent Awareness : Cite prior art (e.g., industrial waste treatment patents ) to avoid infringement in applied studies.
- Collaboration Agreements : Define data usage terms in multi-institutional projects to align with open science principles .
Q. What protocols ensure reproducibility in MoPc research for peer validation?
- Supplemental Materials : Publish raw data (e.g., XRD spectra, CV curves) and detailed synthesis steps (e.g., boat cleaning procedures).
- Interlab Studies : Collaborate with independent labs to replicate key findings, reporting standardized metrics (e.g., HER activity at pH 7).
- Checklists : Adopt EQUATOR Network guidelines for reporting materials synthesis and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
